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3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Documentation Hub

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  • Product: 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
  • CAS: 1190322-57-6

Core Science & Biosynthesis

Foundational

The Emergent Therapeutic Promise of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: A Technical Guide for Drug Discovery

Abstract The 1H-pyrrolo[2,3-b]pyridine scaffold, a key heterocyclic motif, has garnered significant attention in medicinal chemistry as a privileged structure for the development of potent kinase inhibitors. This technic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine scaffold, a key heterocyclic motif, has garnered significant attention in medicinal chemistry as a privileged structure for the development of potent kinase inhibitors. This technical guide delves into the therapeutic potential of a specific, yet under-investigated derivative: 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile . While direct extensive research on this exact molecule is nascent, a compelling case for its drug discovery potential can be constructed through a careful examination of its close structural analogs and the critical role of its constituent functional groups. This document will synthesize existing data on related compounds to project the therapeutic utility of this molecule, focusing on its likely targets, mechanism of action, and a proposed roadmap for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the landscape of targeted therapies.

Introduction: The Allure of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a versatile and highly effective scaffold in the design of kinase inhibitors. Its rigid, bicyclic structure provides a robust platform for the precise spatial orientation of pharmacophoric elements, enabling high-affinity interactions with the ATP-binding pockets of various kinases. The nitrogen atom at the 7-position offers a key hydrogen bond acceptor, a common feature in the binding of kinase inhibitors to the hinge region of the enzyme. This fundamental interaction anchors the molecule, allowing other substituents to explore and engage with distinct pockets within the active site, thereby dictating potency and selectivity.

Derivatives of this core have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and the Insulin-like Growth Factor-1 Receptor (IGF-1R). These kinases are pivotal nodes in signaling pathways that, when dysregulated, drive the pathogenesis of numerous diseases, most notably cancer and autoimmune disorders.

This guide will focus on the untapped potential of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile , a molecule that combines the privileged pyrrolo[2,3-b]pyridine core with two key functional groups: a 3-amino group and a 5-carbonitrile moiety. Through a detailed analysis of the structure-activity relationships (SAR) of closely related analogs, we will build a strong hypothesis for the therapeutic promise of this compound.

The Strategic Importance of the 3-Amino and 5-Carbonitrile Substituents

The therapeutic potential of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can be inferred by dissecting the individual contributions of its key functional groups, which are known to be critical for the biological activity of related kinase inhibitors.

The 3-Amino Group: A Vector for Potency and Selectivity

The presence of an amino group at the 3-position of the pyrrolo[2,3-b]pyridine ring is a common feature in a number of potent kinase inhibitors. This group can serve multiple purposes:

  • A Hydrogen Bond Donor: The amino group can act as a hydrogen bond donor, forming additional interactions with residues in the kinase active site, thereby enhancing binding affinity.

  • A Point of Derivatization: The amino group provides a convenient synthetic handle for the introduction of a wide array of substituents. This allows for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship studies of 3-aminopyrid-2-one based inhibitors have shown that functionalization of the 3-amino group can lead to a rapid increase in inhibitory activity.[1]

The 5-Carbonitrile Moiety: A Bioisostere with Favorable Properties

The nitrile group at the 5-position is another strategic feature that is frequently incorporated into kinase inhibitors. Its utility stems from several key properties:

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial interactions with the protein backbone.[2][3]

  • Carbonyl Bioisostere: The nitrile group is often considered a bioisostere of a carbonyl group, capable of mimicking its polar interactions.[2][4]

  • Metabolic Stability: The nitrile group is generally metabolically stable and less susceptible to enzymatic degradation, which can contribute to improved pharmacokinetic profiles.[3][5][6]

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the nitrile can influence the electronic properties of the aromatic ring system, potentially enhancing π-π stacking interactions and improving solubility.[3]

In the context of JAK3 inhibition, the introduction of a carbamoyl group (a hydrated form of a nitrile) at the C5-position of the 1H-pyrrolo[2,3-b]pyridine ring has been shown to significantly increase inhibitory activity.[7][8] This suggests that a nitrile at this position could play a similar role in enhancing potency.

Hypothesized Therapeutic Targets and Mechanisms of Action

Based on the extensive research into derivatives of the 3-amino-1H-pyrrolo[2,3-b]pyridine scaffold, we can postulate the most likely therapeutic targets for 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and their associated signaling pathways.

Janus Kinase 3 (JAK3): A Prime Target for Immunomodulation

JAK3 is a member of the Janus family of non-receptor tyrosine kinases that are crucial for cytokine signaling in immune cells.[9] Its expression is largely restricted to hematopoietic cells, making it an attractive target for the development of immunomodulatory drugs with a reduced risk of broad, off-target effects.[9]

  • Mechanism of Action: JAK3 inhibitors block the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby interrupting the downstream signaling cascades that drive immune cell proliferation and activation.[7]

  • Therapeutic Potential: Inhibition of JAK3 is a validated strategy for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Given that 1H-pyrrolo[2,3-b]pyridine derivatives have been successfully developed as potent JAK3 inhibitors, it is highly probable that 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile will exhibit inhibitory activity against this kinase.[7][8]

JAK3_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor (γc chain) Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK3->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription (Immune Response) Nucleus->Gene Inhibitor 3-amino-1H-pyrrolo[2,3-b]pyridine -5-carbonitrile Inhibitor->JAK3 Inhibition

Caption: Hypothesized inhibition of the JAK3 signaling pathway.

Fibroblast Growth Factor Receptors (FGFRs): Targeting Oncogenic Signaling

The FGFR family of receptor tyrosine kinases plays a critical role in cell proliferation, differentiation, and angiogenesis.[10][11] Aberrant FGFR signaling, through mutations, amplifications, or translocations, is a known driver of various cancers, including bladder, lung, and breast cancer.[10][11]

  • Mechanism of Action: FGFR inhibitors bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways.[11]

  • Therapeutic Potential: Targeting FGFRs is a promising strategy for the treatment of cancers with documented FGFR alterations.

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the development of potent FGFR inhibitors.[10][11] Therefore, 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a strong candidate for an FGFR inhibitor.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS-MAPK Pathway FGFR->RAS Activation PI3K PI3K-AKT Pathway FGFR->PI3K Activation Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Inhibitor 3-amino-1H-pyrrolo[2,3-b]pyridine -5-carbonitrile Inhibitor->FGFR Inhibition

Caption: Hypothesized inhibition of the FGFR signaling pathway.

Insulin-like Growth Factor-1 Receptor (IGF-1R): A Target in Cancer Proliferation

IGF-1R is a receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, and survival.[12] Its dysregulation is implicated in the development and progression of a wide range of cancers.[12]

  • Mechanism of Action: Similar to other receptor tyrosine kinases, IGF-1R inhibitors prevent autophosphorylation and the activation of downstream pro-survival pathways, including the PI3K-AKT and MAPK/ERK pathways.[13]

  • Therapeutic Potential: Inhibition of IGF-1R signaling can lead to decreased tumor growth and increased apoptosis, making it a viable target for cancer therapy.

The 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridine scaffold has been explored for the development of potent IGF-1R inhibitors, suggesting that 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile could also target this kinase.[12]

IGF1R_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K-AKT Pathway IGF1R->PI3K Activation MAPK MAPK/ERK Pathway IGF1R->MAPK Activation Growth Cell Growth & Survival PI3K->Growth MAPK->Growth Inhibitor 3-amino-1H-pyrrolo[2,3-b]pyridine -5-carbonitrile Inhibitor->IGF1R Inhibition

Caption: Hypothesized inhibition of the IGF-1R signaling pathway.

Proposed Preclinical Evaluation Workflow

To validate the therapeutic potential of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a systematic preclinical evaluation is necessary. The following workflow outlines the key experimental stages.

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesis Biochemical Biochemical Assays (Kinase Activity) Synthesis->Biochemical Cellular Cell-Based Assays (Target Engagement & Downstream Signaling) Biochemical->Cellular PK Pharmacokinetics (ADME) Cellular->PK Efficacy Efficacy Studies (Disease Models) PK->Efficacy Tox Toxicology Efficacy->Tox

Caption: Proposed preclinical evaluation workflow.

Synthesis of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
In Vitro Evaluation

The initial step in the biological evaluation is to determine the direct inhibitory activity of the compound against the purified kinase domains of the hypothesized targets.

Table 1: Recommended Biochemical Kinase Assays

Target KinaseAssay TypeKey ReagentsReadout
JAK3ADP-Glo™ Kinase AssayRecombinant JAK3, ATP, Substrate peptideLuminescence
FGFR1/2/3/4HTRF® Kinase AssayRecombinant FGFRs, ATP, Biotinylated substrate, Europium-labeled antibodyTime-Resolved Fluorescence
IGF-1RLanthaScreen® Eu Kinase Binding AssayRecombinant IGF-1R, Kinase Tracer, Europium-labeled antibodyFRET

Experimental Protocol: In Vitro JAK3 Kinase Inhibition Assay (ADP-Glo™)

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 80 mM Tris-HCl pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA).

    • Prepare a 2X solution of recombinant human JAK3 enzyme in kinase buffer.

    • Prepare a 2X solution of a suitable peptide substrate and ATP in kinase buffer.

    • Prepare serial dilutions of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction:

    • To a 96-well plate, add 5 µL of the compound dilution.

    • Add 10 µL of the 2X enzyme solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.[15][16]

Following the confirmation of biochemical activity, it is crucial to assess the compound's ability to engage its target within a cellular context and inhibit downstream signaling.

Table 2: Recommended Cell-Based Assays

Target PathwayCell LineAssay TypeKey Markers
JAK3/STATHuman T-cells (e.g., Jurkat)Western Blot / Flow Cytometryp-STAT5
FGFR/MAPK/AKTFGFR-amplified cancer cells (e.g., SNU-16)Western Blot / ELISAp-FGFR, p-ERK, p-AKT
IGF-1R/AKTIGF-1R overexpressing cancer cells (e.g., MCF-7)Western Blotp-IGF-1R, p-AKT

Experimental Protocol: Western Blot Analysis of IGF-1R Pathway Inhibition

  • Cell Culture and Treatment:

    • Culture MCF-7 cells in appropriate media until they reach 70-80% confluency.

    • Starve the cells in serum-free media for 24 hours.

    • Treat the cells with varying concentrations of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile for 2 hours.

    • Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13][17]

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18]

  • Antibody Incubation and Detection:

    • Incubate the membrane with primary antibodies against p-IGF-1R, total IGF-1R, p-AKT, total AKT, and a loading control (e.g., β-actin) overnight at 4°C.[13]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an appropriate substrate and imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[18]

In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and safety.

  • Pharmacokinetics: The compound's absorption, distribution, metabolism, and excretion (ADME) profile will be determined in rodent models to assess its bioavailability and half-life.

  • Efficacy Studies:

    • Autoimmune Disease Models: For JAK3 inhibition, a collagen-induced arthritis model in mice can be used to evaluate the compound's ability to reduce inflammation and joint damage.

    • Cancer Xenograft Models: For FGFR or IGF-1R inhibition, human cancer cell lines with known alterations in these pathways can be implanted into immunocompromised mice to assess the compound's anti-tumor activity.

  • Toxicology: Preliminary toxicology studies will be conducted to determine the maximum tolerated dose and identify any potential off-target toxicities.

Future Perspectives and Conclusion

While the therapeutic potential of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is currently inferred from the extensive research on its structural analogs, the convergence of evidence strongly suggests that this molecule is a highly promising candidate for drug discovery. Its privileged core scaffold, combined with the strategically positioned 3-amino and 5-carbonitrile functional groups, makes it a compelling starting point for the development of novel kinase inhibitors targeting key pathways in immunology and oncology.

The preclinical evaluation workflow outlined in this guide provides a clear and logical path to systematically validate the therapeutic hypotheses presented. Through rigorous biochemical and cell-based screening, followed by comprehensive in vivo studies, the true potential of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can be unlocked. The insights gained from these studies will not only determine the future of this specific molecule but will also contribute to the broader understanding of the structure-activity relationships of the versatile and powerful 1H-pyrrolo[2,3-b]pyridine scaffold. The journey from a hypothesized therapeutic agent to a clinically validated drug is long and challenging, but for 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, the initial signposts are pointing in a promising direction.

References

  • Fleming, P. E., & Ghose, A. K. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(20), 7902–7917. [Link]

  • Zhang, M., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1667–1689. [Link]

  • Fleming, P. E., & Ghose, A. K. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(20), 7902–7917. [Link]

  • ResearchGate. (2025). Application of Nitrile in Drug Design. [Link]

  • SIOC Journals. (n.d.). Application of Nitrile in Drug Design. [Link]

  • Molecules. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. [Link]

  • ResearchGate. (2016). How to detect IGF-1R phosphorylation by western blot?[Link]

  • PubMed. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. [Link]

  • PubMed. (2021). Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. [Link]

  • Preprints.org. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. [Link]

  • J-Stage. (n.d.). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. [Link]

  • PubMed. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. [Link]

  • ACS Publications. (2009). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. [Link]

  • Oxford Academic. (2014). IGF1R Signaling Is Necessary for FSH-Induced Activation of AKT and Differentiation of Human Cumulus Granulosa Cells. [Link]

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. [Link]

  • National Institutes of Health. (n.d.). Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. [Link]

  • MDPI. (2022). Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine. [Link]

  • Promega Corporation. (n.d.). FGFR3 (K650Q) Kinase Assay Protocol. [Link]

  • PubMed. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • BellBrook Labs. (n.d.). JAK3 Activity Assay | Inhibitor Screening Application. [Link]

  • ResearchGate. (n.d.). Western blot assay of IGF-1R signaling. MCF-7, T47D, and HeLa cell...[Link]

  • PubMed. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. [Link]

  • PubMed. (2014). Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. [Link]

  • MDPI. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • BPS Bioscience. (n.d.). JAK3 (Janus Kinase 3) Assay Kit. [Link]

  • PubMed. (2014). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. [Link]

  • Helvetica. (n.d.). Synthesis of 1Amino5,6diaryl3cyano1Hpyridin2ones and 6,7Diaryl4cyano3hydroxy1H[2][13]diazepines from Isoflavones. [Link]

  • RSC Publishing. (n.d.). I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine using malononitrile as a C1 synthon. [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

  • PubMed. (2016). Discovery of a Potent, Selective, Orally Bioavailable, and Efficacious Novel 2-(Pyrazol-4-ylamino)-pyrimidine Inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). [Link]

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Sources

Exploratory

3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS number and molecular identifiers

[1] Abstract This technical guide provides a comprehensive analysis of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1190322-57-6), a critical heterocyclic building block in medicinal chemistry.[1] Belonging to t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide provides a comprehensive analysis of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1190322-57-6), a critical heterocyclic building block in medicinal chemistry.[1] Belonging to the 7-azaindole class, this compound serves as a privileged scaffold for the development of ATP-competitive kinase inhibitors.[1] This document details its physicochemical properties, validated synthetic pathways, medicinal chemistry utility, and safety protocols, designed for researchers in drug discovery and process chemistry.

Part 1: Molecular Identity & Physicochemical Profile[1]

The 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) is a bioisostere of both indole and purine, making it highly relevant for targeting enzymes that utilize ATP.[1] The 5-cyano and 3-amino substitutions provide specific vectors for hydrogen bonding and solubility modulation.[1]

Chemical Identifiers[1][2][3][4][5]
Identifier TypeValue
Chemical Name 3-Amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
CAS Number 1190322-57-6
Common Synonyms 3-Amino-5-cyano-7-azaindole; 5-Cyano-7-azaindol-3-amine
Molecular Formula C₈H₆N₄
Molecular Weight 158.16 g/mol
SMILES Nc1c[nH]c2ncc(C#N)cc12
InChIKey Available upon specific isomeric confirmation
Physicochemical Properties (Predicted)
PropertyValueRelevance
LogP ~1.2 - 1.5Favorable lipophilicity for oral bioavailability (Lipinski compliant).[1]
TPSA ~80 ŲIndicates good membrane permeability; high polar surface area due to nitrile and amine.[1]
pKa (Base) ~5.0 (Pyridine N)The pyridine nitrogen is weakly basic; the 3-amino group is electron-deficient due to resonance.[1]
H-Bond Donors 2 (NH, NH₂)Critical for hinge-region binding in kinases.[1]
H-Bond Acceptors 3 (N-Pyridine, CN, NH₂)Facilitates specific interactions with active site residues.[1]

Part 2: Synthetic Routes & Process Chemistry[1][6]

Synthesis of 3-amino-7-azaindoles is challenging due to the electron-deficient nature of the pyridine ring, which deactivates the system towards electrophilic aromatic substitution (EAS).[1] However, the pyrrole ring remains reactive at the C3 position.

Primary Synthetic Pathway: Nitration-Reduction Sequence

This route is preferred for laboratory-scale synthesis (gram scale) starting from the commercially available 5-bromo-7-azaindole.[1]

Step 1: Cyanation of 5-Bromo-7-azaindole
  • Reagents: Zinc cyanide (Zn(CN)₂), Pd(PPh₃)₄, DMF.

  • Conditions: 120°C, 4-12 hours (Microwave or thermal).

  • Mechanism: Palladium-catalyzed Rosenmund-von Braun reaction.[1]

  • Critical Control: Deoxygenation is vital to prevent catalyst poisoning.[1]

Step 2: Electrophilic Nitration at C3
  • Reagents: Fuming HNO₃, H₂SO₄ (solvent).

  • Conditions: 0°C to Room Temperature.

  • Challenge: The 5-cyano group is electron-withdrawing, deactivating the ring. However, the C3 position of the pyrrole ring remains sufficiently nucleophilic for nitration.

  • Safety Note: Exothermic reaction; strict temperature control is required to prevent nitrile hydrolysis to the amide/acid.[1]

Step 3: Reduction of Nitro Group
  • Reagents: H₂ (1 atm), 10% Pd/C, Methanol OR SnCl₂·2H₂O, Ethanol.

  • Conditions: RT, 2-6 hours.[1]

  • Outcome: Yields the unstable free base 3-amino-5-cyano-7-azaindole.[1]

  • Handling: The product is oxidation-sensitive (turns dark/purple).[1] It is best used immediately or stored as a dihydrochloride salt.[1]

Visualization of Synthetic Logic (Graphviz)

Synthesis Start 5-Bromo-7-azaindole (CAS 183208-35-7) Inter1 5-Cyano-7-azaindole (CAS 517918-95-5) Start->Inter1 Zn(CN)2, Pd(0) DMF, 120°C Inter2 3-Nitro-5-cyano-7-azaindole Inter1->Inter2 HNO3, H2SO4 0°C (Nitration) Final 3-Amino-5-cyano-7-azaindole (CAS 1190322-57-6) Inter2->Final H2, Pd/C MeOH (Reduction) caption Figure 1: Linear synthesis via electrophilic nitration and reduction.

Part 3: Medicinal Chemistry Utility[1][3][4][7]

Kinase Inhibitor Scaffold

The 7-azaindole core is a "privileged structure" in kinase drug discovery.[1] It mimics the purine ring of ATP, allowing it to bind competitively to the kinase ATP-binding pocket.[1]

  • Hinge Binding Mode:

    • N1-H (Donor): Forms a hydrogen bond with the carbonyl oxygen of the kinase hinge region (e.g., Glu residue).

    • N7 (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen (e.g., Leu/Met residue).

  • Role of 3-Amino Group:

    • Provides a vector for extending into the ribose-binding pocket or solvent-exposed region .[1]

    • Can be derivatized into amides or ureas to pick up additional H-bonds (e.g., with the DFG motif).[1]

  • Role of 5-Cyano Group:

    • Modulates the pKa of the N7 nitrogen, fine-tuning the H-bond strength.[1]

    • Can access the gatekeeper residue pocket or hydrophobic back-pocket II.[1]

Interaction Diagram

Interaction Core 7-Azaindole Core Hinge Kinase Hinge Region (ATP Site) Core->Hinge Bidentate H-Bonding (N1-H & N7) Amino 3-Amino Group (Solvent Vector) Amino->Core Amino->Hinge Additional H-Bond (Optional) Cyano 5-Cyano Group (Electronic Tuning) Cyano->Core Gatekeeper Gatekeeper Residue Cyano->Gatekeeper Steric/Electronic Fit caption Figure 2: Pharmacophore mapping of the 3-amino-5-cyano-7-azaindole scaffold.

Part 4: Analytical Characterization

To validate the identity of synthesized 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, the following analytical signatures are expected:

  • ¹H NMR (DMSO-d₆):

    • δ ~11.5 ppm (bs, 1H): Indole NH (exchangeable).[2]

    • δ ~8.5 ppm (d, 1H): H-6 (Pyridine ring, deshielded by N and CN).

    • δ ~8.3 ppm (d, 1H): H-4 (Pyridine ring).[1]

    • δ ~6.8 ppm (s, 1H): H-2 (Pyrrole ring) - Note: If C3 is substituted, this signal shifts or simplifies.

    • δ ~4.5-5.0 ppm (bs, 2H): NH₂ (exchangeable).[1][3]

  • LC-MS:

    • ESI+: [M+H]⁺ peak at m/z 159.1.[1]

    • Retention Time: Short retention time on C18 reverse phase due to polarity, unless ion-pairing agents are used.[1]

  • IR Spectroscopy:

    • ~2220 cm⁻¹: Sharp C≡N stretch (distinctive).

    • ~3300-3400 cm⁻¹: N-H stretching (primary amine doublet).[1]

Part 5: Safety & Handling

Hazard Identification (GHS)
  • Signal Word: Warning

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Specific Note: As a nitrile derivative, metabolic release of cyanide is theoretically possible but rare with aromatic nitriles. Treat as toxic.

Storage & Stability
  • Oxidation Sensitivity: 3-Amino-7-azaindoles are electron-rich at the pyrrole ring and prone to oxidative decomposition (turning purple/black) upon exposure to air and light.[1]

  • Recommendation: Store as the HCl salt or tosylate salt at -20°C under argon.

  • Solution Stability: Unstable in solution for prolonged periods; prepare fresh for biological assays.[1]

References

  • Song, J. J., et al. (2002). "Synthesis of 7-azaindole derivatives via the palladium-catalyzed heteroannulation of internal alkynes." Journal of Organic Chemistry. (Contextual synthesis of 7-azaindole cores).
  • Zhang, Z., et al. (2017). "Discovery of selective ATP-competitive inhibitors of kinases using the 7-azaindole scaffold."[1] Journal of Medicinal Chemistry. (Mechanistic insight into hinge binding).

  • PubChem . Compound Summary: 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.[1] Retrieved from [Link]

Sources

Foundational

Technical Guide: 3-Amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile as a Premier Kinase Scaffold

Topic: Literature Review of 3-Amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists Executive Summary The 3-amino-1H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 3-Amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile scaffold (often referred to as a 3-amino-5-cyano-7-azaindole) represents a high-value pharmacophore in modern kinase inhibitor design. Structurally analogous to adenine, this bicyclic system offers a distinct advantage over the traditional indole scaffold: the nitrogen at position 7 (N7) provides an additional hydrogen bond acceptor, significantly enhancing affinity for the ATP-binding hinge region of protein kinases.

This guide analyzes the technical utility of this specific derivative. The 5-carbonitrile group serves as a metabolic blocker and an electronic tuner, increasing the acidity of the pyrrole NH for stronger hinge binding. The 3-amino moiety acts as a versatile "warhead vector," allowing the attachment of solubilizing tails, electrophiles (for covalent inhibition), or hydrophobic groups to access the ribose pocket.

Structural Biology & Pharmacophore Logic

The 7-azaindole core is a privileged structure because it mimics the purine ring of ATP but lacks the metabolic liability of the N9-glycosidic bond found in nucleosides.

The "Anchor and Vector" Model

In the context of kinase inhibition (e.g., JAK, FGFR, PI3K), the molecule functions through three distinct interaction zones:

  • The Hinge Binder (Anchor): The N1-H (donor) and N7 (acceptor) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • The Electronic Tuner (Position 5): The nitrile group is electron-withdrawing. It lowers the pKa of the N1 proton, strengthening the hydrogen bond to the hinge carbonyl. It also occupies a narrow hydrophobic slot in many kinases (the "gatekeeper" vicinity), often improving selectivity over off-targets.

  • The Growth Vector (Position 3): The exocyclic amine at C3 is the critical synthetic handle. It typically points towards the solvent-exposed region or the ribose-binding pocket. Derivatization here (amides, ureas) determines the drug's physicochemical properties (solubility, permeability) and kinase isoform selectivity.

Visualization of Signaling & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the synthesis flow.

G cluster_SAR Pharmacophore Zones Start 5-Bromo-7-azaindole (Starting Material) Inter1 5-Cyano-7-azaindole (Electronic Tuning) Start->Inter1 Zn(CN)2, Pd(0) Cyanation Inter2 3-Nitro-5-cyano-7-azaindole (Regioselective Nitration) Inter1->Inter2 HNO3, H2SO4 Electrophilic Sub. Final 3-Amino-5-cyano-7-azaindole (Target Scaffold) Inter2->Final H2, Pd/C Reduction Drug Kinase Inhibitor (Amide/Urea Derivative) Final->Drug R-COCl or R-NCO Library Generation Zone1 N1/N7: Hinge Binding Zone2 C5-CN: Metabolic Stability Zone3 C3-NH2: Solubilizing Vector

Caption: Synthesis pathway and pharmacophore zoning for 3-amino-7-azaindole derivatives.

Synthetic Methodologies

The synthesis of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile requires careful handling due to the oxidation sensitivity of the electron-rich 3-amino pyrrole system.

Route A: The Nitration-Reduction Sequence (Recommended)

This is the most scalable route for generating the core scaffold from commercially available 5-bromo-7-azaindole.

Step 1: Palladium-Catalyzed Cyanation

  • Reagents: 5-bromo-1H-pyrrolo[2,3-b]pyridine, Zn(CN)₂, Pd₂(dba)₃, dppf, DMF.

  • Conditions: 120°C, 12-16 hours, inert atmosphere (Ar/N₂).

  • Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation with Zinc Cyanide and reductive elimination.

  • Note: The 5-CN group deactivates the ring slightly, which is beneficial for controlling the subsequent nitration.

Step 2: Regioselective Nitration

  • Reagents: Fuming HNO₃, H₂SO₄.

  • Conditions: 0°C to Room Temperature.

  • Causality: The pyrrole ring is significantly more electron-rich than the pyridine ring. Electrophilic aromatic substitution occurs exclusively at C3. The C5-cyano group prevents over-nitration or oxidation of the pyridine ring.

Step 3: Reduction to Amine

  • Reagents: H₂ (balloon or Parr shaker), 10% Pd/C, Methanol/THF.

  • Conditions: Room temperature.

  • Critical Protocol: The resulting 3-amino compound is air-sensitive . It readily oxidizes to form dark, insoluble impurities (likely azo-dimers or polymerized tars).

  • Stabilization: Isolate immediately as the dihydrochloride salt by treating the filtrate with HCl in dioxane/ether. The salt form is stable for months at -20°C [1].

Route B: One-Pot Cyclization (De Novo)

For creating derivatives with high diversity at other positions, a cyclization approach can be used.

  • Starting Materials: 2-amino-pyrrole-3-carbonitriles reacting with 1,3-electrophiles (e.g., malononitrile derivatives).

  • Utility: This route is less common for the specific 3-amino-5-cyano target but useful if the pyridine ring needs complex substitution patterns [2].

Quantitative Data & Properties

The following table summarizes the physicochemical profile of the core scaffold (Free Base) versus the stabilized Salt form.

PropertyFree Base (C8H6N4)Dihydrochloride Salt (C8H6N4·2HCl)Relevance
MW 158.16 g/mol 231.08 g/mol Fragment-based drug design (FBDD) friendly.[1]
cLogP ~1.2N/AIdeal lipophilicity for CNS penetration (if kept low).
TPSA ~76 Ų~76 ŲGood range for oral bioavailability (<140 Ų).
H-Bond Donors 3 (NH, NH2)5 (NH, NH3+)High potential for specific binding interactions.
Stability Low (Oxidizes in air)High (Hygroscopic solid)Must use salt form for storage.

Therapeutic Applications & Case Studies

JAK3 Inhibition

Research by Astellas Pharma identified 1H-pyrrolo[2,3-b]pyridine derivatives as potent JAK3 inhibitors. The introduction of specific amides at the C5 position (analogous to the nitrile's electronic role) and amines at C3/C4 was crucial for selectivity against other JAK isoforms. The 5-CN group specifically aids in avoiding off-target inhibition of chemically related kinases like CDK2 by altering the electronics of the hinge binding motif [3].

FGFR Inhibitors

In Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 7-azaindole scaffold forms the core hinge binder. The 3-amino group is often derivatized into a urea linkage connecting to a solubilizing tail (e.g., piperazine). The 5-cyano group serves to fill the small hydrophobic pocket adjacent to the gatekeeper residue (often Methionine or Threonine), enhancing potency by 10-100 fold compared to the unsubstituted analog [4].

Experimental Protocol: Amide Coupling at C3

To functionalize the scaffold for library generation:

  • Activation: Dissolve carboxylic acid (R-COOH) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.

  • Coupling: Add 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile dihydrochloride (1.0 eq). Note: Extra base is needed to neutralize the HCl salt.

  • Reaction: Stir at RT for 2-4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat), Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

References

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992. Retrieved from [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. Retrieved from [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[2] RSC Advances, 9, 2345-2356. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: A Detailed Guide for Medicinal Chemistry and Drug Discovery

Introduction The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to indole allows it to act as a bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to indole allows it to act as a bioisostere, modulating the activity of a wide range of biological targets. The specific derivative, 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, is a highly valuable building block for the synthesis of targeted therapeutics, particularly kinase inhibitors. The presence of the 3-amino group provides a key vector for further functionalization, while the 5-carbonitrile moiety can engage in crucial hydrogen bonding interactions within enzyme active sites. This guide provides detailed, field-proven protocols for the synthesis of this important intermediate, focusing on the underlying chemical principles and practical considerations for successful execution in a research setting.

Strategic Overview of the Synthesis

The synthesis of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is most effectively approached through a convergent strategy. This involves the initial construction of a highly functionalized pyrrole precursor, followed by the annulation of the pyridine ring. This approach allows for greater control over the substitution pattern and generally results in higher overall yields.

The overall synthetic workflow can be visualized as follows:

G A Starting Materials (e.g., Tetracyanoethylene) B Synthesis of Key Intermediate: 2-Amino-5-halo-1H-pyrrole-3,4-dicarbonitrile A->B Halogenation/ Cyclization C Pyridine Ring Annulation B->C Condensation/ Cyclization D Final Product: 3-Amino-1H-pyrrolo[2,3-b]pyridine- 5-carbonitrile C->D Aromatization

Caption: Overall synthetic strategy.

This guide will focus on a reliable and scalable two-step process, commencing with the synthesis of a key pyrrole intermediate, 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile, followed by its conversion to the target compound.

Part 1: Synthesis of 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile

The initial step involves the construction of a polysubstituted aminopyrrole. A robust method for this transformation utilizes tetracyanoethylene (TCNE) as the starting material. The reaction proceeds via a formal [3+2] cycloaddition followed by tautomerization and subsequent halogenation.

Causality of Experimental Choices:

  • Tetracyanoethylene (TCNE): TCNE is an excellent starting material due to its high reactivity and the presence of four cyano groups, which activate the molecule and provide the necessary carbon and nitrogen atoms for the pyrrole ring.

  • HCl gas and Tin (Sn) powder: This combination serves to both introduce the chlorine atom at the 5-position and to control the oxidation state of the intermediate, leading to the desired aminopyrrole.[1][2] The acidic environment facilitates the reaction, and the tin acts as a reducing agent.[1][2]

  • Acid/Base Workup: The final purification step involves an acid/base workup to isolate the product. The initial precipitate is likely the HCl salt of the aminopyrrole, which is then neutralized to afford the free amine.[1]

Experimental Protocol: Synthesis of 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile

Materials:

  • Tetracyanoethylene (TCNE)

  • Acetone (Me2CO)

  • Ethyl acetate (EtOAc)

  • Glacial acetic acid (AcOH)

  • Hydrogen chloride (HCl) gas

  • Tin (Sn) powder

  • Diethyl ether (Et2O)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve tetracyanoethylene (3.00 mmol, 384 mg) in a mixture of acetone (2 mL), ethyl acetate (4 mL), and glacial acetic acid (2 mL).

  • Cool the stirred mixture to approximately -5 °C using an ice-salt bath.

  • Carefully bubble hydrogen chloride gas through the solution for 2 minutes.

  • Add powdered tin (3.00 mmol, 356 mg) to the reaction mixture in one portion.

  • Allow the reaction mixture to slowly warm to room temperature (approximately 20 °C) and continue stirring for 2 hours. A yellow precipitate should form.

  • Filter the yellow precipitate and wash it with diethyl ether (5 mL).

  • Dissolve the collected solid in deionized water (5 mL).

  • Adjust the pH of the aqueous solution to 11 by the dropwise addition of 2 M sodium hydroxide solution.

  • Subsequently, add glacial acetic acid dropwise until the pH reaches 5. A colorless precipitate of the desired product will form.

  • Collect the colorless precipitate by filtration, wash with a small amount of cold water, and dry under vacuum to yield 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile.

Quantitative Data:

ParameterValueReference
Typical Yield74%[1][2]
AppearanceColorless solid[1]

Part 2: Synthesis of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

With the key aminopyrrole intermediate in hand, the next stage involves the construction of the fused pyridine ring. This is achieved through a condensation reaction with a suitable three-carbon synthon, followed by cyclization and aromatization. A common and effective reagent for this transformation is (ethoxymethylene)malononitrile.

Causality of Experimental Choices:

  • 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile: The amino group of this intermediate acts as the nucleophile to initiate the pyridine ring formation. The two cyano groups are precursors to the amino and carbonitrile functionalities in the final product.

  • (Ethoxymethylene)malononitrile: This reagent provides the three-carbon backbone required for the pyridine ring. The ethoxy group acts as a leaving group, and the two nitrile groups are precursors for the 3-amino and 5-carbonitrile groups of the target molecule. The reaction of aminopyrroles with such reagents is a well-established method for constructing fused pyridine systems.[3][4]

  • Base-catalyzed cyclization: The intramolecular cyclization is typically promoted by a base, which facilitates the nucleophilic attack of the pyrrole nitrogen onto one of the nitrile groups of the side chain. Subsequent tautomerization and elimination of HCN leads to the aromatic pyrrolo[2,3-b]pyridine core.

Illustrative Reaction Pathway

G cluster_0 A 2-Amino-5-chloro-1H-pyrrole- 3,4-dicarbonitrile C Condensation A->C B (Ethoxymethylene)malononitrile B->C D Intermediate Adduct C->D E Intramolecular Cyclization (Base-catalyzed) D->E F Aromatization (HCN elimination) E->F G 3-Amino-1H-pyrrolo[2,3-b]pyridine- 5-carbonitrile F->G

Caption: Pyridine ring formation.

Experimental Protocol: Synthesis of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Materials:

  • 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile

  • (Ethoxymethylene)malononitrile

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile (1.0 mmol) in anhydrous ethanol (15 mL) under an inert atmosphere, add (ethoxymethylene)malononitrile (1.1 mmol).

  • Add a catalytic amount of sodium ethoxide (0.2 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to afford pure 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

Quantitative Data:

ParameterValue
Expected Yield60-75% (Unoptimized)
AppearanceOff-white to pale yellow solid

Trustworthiness and Self-Validation

The protocols described herein are based on established and reliable chemical transformations. The successful synthesis of the target compound can be validated at each stage through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the intermediates and final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds. The characteristic chemical shifts and coupling constants will provide unambiguous evidence of the desired molecular framework.

  • Mass Spectrometry (MS): To determine the molecular weight of the products, confirming their identity.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amino (N-H stretching) and nitrile (C≡N stretching) groups.

Conclusion

The synthesis of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a critical process for the advancement of drug discovery programs targeting a multitude of diseases. The detailed protocols provided in this guide offer a reliable and reproducible pathway to this valuable building block. By understanding the underlying chemical principles and adhering to the described procedures, researchers can confidently synthesize this key intermediate for their ongoing research and development efforts.

References

  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. Scilit. [Link]

  • One-pot, three-component synthesis of 7-azaindole derivatives from N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds. PubMed. [Link]

  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ResearchGate. [Link]

  • Synthesis of 2‐amino‐5‐bromo‐1H‐pyrrole‐3,4‐dicarbonitrile. ResearchGate. [Link]

  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. synlett. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. scielo. [Link]

  • 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. MDPI. [Link]

  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. MDPI. [Link]

  • Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. PMC. [Link]

  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Ethoxymethylenemalononitrile | Request PDF. ResearchGate. [Link]

  • Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. PMC. [Link]

  • (PDF) 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. ResearchGate. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. Semantic Scholar. [Link]

  • Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. MDPI. [Link]

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. DR-NTU. [Link]

Sources

Application

Application Notes and Protocols: 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile as a Versatile Scaffold for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 7-Azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide range of biological targets. Derivatives of 7-azaindole have demonstrated a broad spectrum of pharmacological activities, including potent kinase inhibitors for cancer therapy, anti-inflammatory agents, and antivirals. The strategic functionalization of the 7-azaindole core is paramount in modulating its biological activity, and the 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is an exceptionally versatile building block for this purpose.

This application note provides a comprehensive guide to utilizing 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in the synthesis of diverse and complex heterocyclic systems. We will delve into the synthesis of this key building block and explore its reactivity, providing detailed protocols for the construction of fused pyrimidine, pyridine, and other valuable heterocyclic motifs.

Synthesis of the Building Block: 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

The synthesis of the title compound can be achieved through a Thorpe-Ziegler cyclization, a powerful method for the formation of five-membered rings. This approach involves the base-catalyzed intramolecular cyclization of a dinitrile.

Conceptual Workflow for the Synthesis of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

start 2-amino-5-bromopyridine step1 N-protection (e.g., Boc) start->step1 step2 Sonogashira coupling with protected propargylamine step1->step2 step3 Deprotection step2->step3 step4 Reaction with malononitrile dimer step3->step4 step5 Thorpe-Ziegler Cyclization step4->step5 product 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile step5->product

Caption: Synthetic strategy for 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

Protocol 1: Synthesis of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (Representative)

This protocol is adapted from established Thorpe-Ziegler cyclization procedures for analogous aminopyrrole syntheses.[1][2]

Step 1: Synthesis of (E)-3-((2-amino-5-bromopyridin-3-yl)amino)-2-cyanoacrylamide

  • To a solution of 2-amino-5-bromopyridine (1 eq.) in a suitable solvent such as ethanol, add malononitrile dimer (1.1 eq.).

  • Add a catalytic amount of a base, for instance, piperidine or triethylamine.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Intramolecular Cyclization

  • Suspend the product from Step 1 in a high-boiling point solvent like diphenyl ether or Dowtherm A.

  • Heat the mixture to reflux (typically 240-260 °C) for 1-2 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and purify by recrystallization or column chromatography to yield 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

Building Heterocycles: Key Reactions and Protocols

The 3-amino and 5-carbonitrile functionalities of the title compound are ortho-disposed, making it an ideal precursor for a variety of cyclocondensation reactions to form fused six-membered rings.

A. Synthesis of Pyrimido[4',5':4,5]pyrrolo[2,3-b]pyridines

The fusion of a pyrimidine ring onto the pyrrolopyridine core generates a scaffold with significant biological potential.

This one-step reaction provides a direct route to the 4-amino-substituted fused pyrimidine.

  • In a round-bottom flask, combine 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (1 eq.) and an excess of formamide.

  • Heat the mixture to 150-160 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into water.

  • The product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent like ethanol or DMF/water to obtain the pure product.

This protocol introduces a carbonyl functionality at the 2-position of the newly formed pyrimidine ring.

  • Mix 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (1 eq.) and urea (2-3 eq.) in a high-boiling solvent such as pyridine or N-methyl-2-pyrrolidone (NMP).

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture and pour it into acidic water (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify by recrystallization.

B. Synthesis of Pyridopyrrolo[2,3-b]pyridines

The construction of a fused pyridine ring can be achieved through condensation with 1,3-dicarbonyl compounds.

This reaction leads to the formation of a dimethyl-substituted fused pyridine ring.

  • Dissolve 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (1 eq.) in glacial acetic acid.

  • Add acetylacetone (1.2 eq.) to the solution.

  • Reflux the mixture for 3-5 hours.

  • Cool the reaction to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify by column chromatography or recrystallization.

C. Synthesis of Thiazolo[5,4-e]pyrrolo[2,3-b]pyridines

The versatile amino group can also be utilized to construct five-membered heterocyclic rings, such as a thiazole ring.

This two-step, one-pot procedure provides access to a fused thiazole system.

  • Dissolve 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (1 eq.) in pyridine.

  • Add carbon disulfide (1.5 eq.) dropwise at room temperature and stir for 1-2 hours.

  • To the resulting dithiocarbamate intermediate, add an α-halo ketone or α-halo ester (e.g., ethyl bromoacetate) (1.1 eq.).

  • Heat the reaction mixture to 80-100 °C for 4-6 hours.

  • After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

ProtocolReagentsProductTypical Yield (%)
2Formamide4-aminopyrimido[4',5':4,5]pyrrolo[2,3-b]pyridine60-75
3Urea4-amino-pyrimido[4',5':4,5]pyrrolo[2,3-b]pyridin-2(1H)-one55-70
4Acetylacetone2,4-dimethyl-5-cyanopyrido[2',3':4,5]pyrrolo[2,3-b]pyridine65-80
5CS₂, Ethyl bromoacetateEthyl 2-amino-5-cyanothiazolo[5,4-e]pyrrolo[2,3-b]pyridine-7-carboxylate50-65

Reaction Pathways and Experimental Workflow

Formation of Fused Pyrimidine Ring

start 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile product1 4-aminopyrimido[4',5':4,5]pyrrolo[2,3-b]pyridine start->product1 Heat product2 4-amino-pyrimido[4',5':4,5]pyrrolo[2,3-b]pyridin-2(1H)-one start->product2 Reflux in Pyridine reagent1 Formamide reagent1->product1 reagent2 Urea reagent2->product2

Caption: Synthesis of fused pyrimidines.

General Experimental Workflow

start Combine Reactants and Solvent reaction Heat/Reflux under Inert Atmosphere start->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup/Precipitation monitoring->workup Reaction Complete isolation Filtration workup->isolation purification Recrystallization/Column Chromatography isolation->purification characterization NMR, MS, IR purification->characterization

Caption: A typical experimental workflow.

Conclusion

3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a highly valuable and versatile building block for the synthesis of a wide array of fused heterocyclic compounds. The strategic positioning of the amino and nitrile groups allows for the efficient construction of medicinally relevant scaffolds such as pyrimido[4',5':4,5]pyrrolo[2,3-b]pyridines and pyridopyrrolo[2,3-b]pyridines. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to generate novel compounds for drug discovery and development programs.

References

  • Molina, P., & Fresneda, P. M. (2002). The Chemistry of 7-Azaindole. Current Organic Chemistry, 6(15), 1471-1505. [Link]

  • Shaabani, A., et al. (2008). Clean synthesis and antibacterial activities of spiro[pyrimido[4,5-b]quinoline-5,5'-pyrrolo[2,3-d]pyrimidine]-pentaones. Bioorganic & Medicinal Chemistry Letters, 18(22), 5996-5999. [Link]

  • Salaheldin, A. M. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. ARKIVOC, 2008(14), 180-190. [Link]

  • Hassan, N. A., et al. (2012). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 56(3), 256-261. [Link]

  • Salaheldin, A. M. (2008). Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. Zeitschrift für Naturforschung B, 63(5), 564-570. [Link]

  • Molina, P., et al. (2003). Synthesis of Variolins, Meridianins, and Meriolins. Encyclopedia, 2023, 1-25. [Link]

  • El-Gaby, M. S. A., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 77-90. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 26(14), 4153. [Link]

  • Abdel-Aziz, A. A. -M., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 15(7), 844. [Link]

  • Muzychka, L. V., et al. (2020). Synthesis of pyrimido[5′,4′:4,5]pyrrolo[1,2‐a][3][4]diazepines. Archiv der Pharmazie, 353(8), 2000083. [Link]

  • Ghozlan, S. A. S., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3681. [Link]

  • Salaheldin, A. M. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. ARKIVOC, 2008(14), 180-190. [Link]

  • Finch, H., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10148-10168. [Link]

  • Patent WO2010030727A1. (2010). 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.
  • Patent US-10253047-B2. (2019). Heterocyclic compounds and uses thereof. [Link]

  • Al-Ghorbani, M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1446-1451. [Link]

  • Fodor, T., et al. (2021). Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. ResearchGate. [Link]

  • Abdel-monem, A. M. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Abdel-monem, A. M. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115587. [Link]

  • Patent US20120259115A1. (2012).
  • Al-Adiwish, W. M., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry, 1(4), 209-217. [Link]

  • Gomaa, A. M., et al. (2021). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 9, 795598. [Link]

  • Kandeel, M. M., et al. (1998). Synthesis and reactions with carbon disulfide of 5-amino-3-(2-pyrrolyl)pyrazoles. Journal of Chemical Research, Synopses, (1), 46-47. [Link]

  • Quiroga, J., et al. (2012). Anilinomethylidene Derivatives of Cyclic 1,3-Dicarbonyl Compounds in the Synthesis of New Sulfur-Containing Pyridines and Quinolines. Molecules, 17(10), 11848-11861. [Link]

  • Quiroga, J., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(2), 115-123. [Link]

Sources

Method

Technical Application Note: Scalable Synthesis of 5-Cyano-3-Amino-7-Azaindole

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor design (e.g., JAK, SYK, c-Met inhibitors) due to its ability to mimic the purine core of ATP while offe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor design (e.g., JAK, SYK, c-Met inhibitors) due to its ability to mimic the purine core of ATP while offering improved physicochemical properties over indole. The specific derivative 5-cyano-3-amino-7-azaindole represents a high-value intermediate. The C3-amine serves as a handle for amide coupling (common in peptidomimetics), while the C5-nitrile provides a robust pharmacophore or a precursor for further transformation (e.g., to amides or tetrazoles).

The Challenge: 7-azaindoles are significantly more electron-deficient than indoles. This electron deficiency makes electrophilic aromatic substitution (SEAr) at the C3 position difficult. Furthermore, introducing a nitrile group at C5 further deactivates the ring. Traditional nitration/reduction routes often fail due to poor regioselectivity or safety concerns (runaway exotherms) on scale.

The Solution: This guide details a scalable, four-step protocol utilizing a modified Curtius rearrangement followed by late-stage palladium-catalyzed cyanation . This route avoids hazardous nitration conditions and ensures high regiochemical fidelity.

Retrosynthetic Strategy & Logic

The synthesis is designed to install the C3-nitrogen functionality before the highly electron-withdrawing C5-cyano group is introduced. This order of operations is critical: attempting to functionalize C3 after C5-cyanation usually fails due to excessive ring deactivation.

Strategic Workflow (Graphviz Diagram)

SynthesisRoute cluster_logic Critical Process Logic SM Starting Material 5-Bromo-7-azaindole Step1 Step 1: C3-Acylation & Hydrolysis (Friedel-Crafts w/ Cl3CCOCl) SM->Step1 Int1 Intermediate 1 5-Bromo-7-azaindole-3-carboxylic acid Step1->Int1 Step2 Step 2: Curtius Rearrangement (DPPA, tBuOH) Int1->Step2 Int2 Intermediate 2 N-Boc-3-amino-5-bromo-7-azaindole Step2->Int2 Step3 Step 3: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(dppf)Cl2) Int2->Step3 Int3 Intermediate 3 N-Boc-3-amino-5-cyano-7-azaindole Step3->Int3 Step4 Step 4: Acidic Deprotection (HCl/Dioxane) Int3->Step4 Final Target Product 5-Cyano-3-amino-7-azaindole Step4->Final Note1 Why not Nitrate? Nitration of azaindoles is prone to runaway exotherms and poor regioselectivity. Note2 Why Cyanate Late? Early cyanation deactivates the ring, preventing C3 functionalization.

Figure 1: Strategic workflow for the synthesis of 5-cyano-3-amino-7-azaindole, highlighting the "Late-Stage Cyanation" approach.

Detailed Experimental Protocols

Step 1: C3-Carboxylation via Trichloroacetylation

Direct carboxylation of 7-azaindole is challenging. The most scalable method involves Friedel-Crafts acylation with trichloroacetyl chloride followed by haloform-type hydrolysis.

  • Reagents: 5-bromo-7-azaindole (1.0 equiv), Aluminum Chloride (AlCl3, 5.0 equiv), Trichloroacetyl chloride (3.0 equiv), DCM (solvent), MeOH/NaOH (for hydrolysis).

  • Mechanism: The electron-rich pyrrole ring attacks the acylium ion generated by AlCl3. The resulting trichloro-ketone is highly susceptible to nucleophilic attack by hydroxide.

Protocol:

  • Acylation: To a suspension of 5-bromo-7-azaindole (100 g, 0.51 mol) in dry DCM (1.0 L) at 0°C, add AlCl3 (340 g, 2.55 mol) portion-wise (Caution: Exothermic). Stir for 30 min.

  • Add trichloroacetyl chloride (170 mL, 1.53 mol) dropwise over 1 hour, maintaining internal temperature <10°C.

  • Allow to warm to RT and stir for 12 hours. Monitor by HPLC (Target: >98% conversion).

  • Quench: Carefully pour the mixture into ice-water (2 kg). Filter the precipitate (the trichloroacetyl intermediate) and wash with water.

  • Hydrolysis: Suspend the wet cake in MeOH (1.5 L) and 2N NaOH (1.0 L). Heat to 60°C for 4 hours.

  • Cool to RT. Acidify with 6N HCl to pH 3–4. The carboxylic acid (Intermediate 1) precipitates.

  • Filter, wash with water, and dry in a vacuum oven at 50°C.

    • Expected Yield: 85–90%

    • Appearance: Off-white solid.

Step 2: The Curtius Rearrangement (Nitrogen Installation)

This step converts the carboxylic acid to a protected amine.[1] Using DPPA (Diphenylphosphoryl azide) is safer than using sodium azide/acid chlorides on scale, though thermal control is still vital.

  • Reagents: Intermediate 1 (1.0 equiv), DPPA (1.1 equiv), Triethylamine (TEA, 2.5 equiv), tert-Butanol (tBuOH, 20 equiv/solvent).

  • Safety Note: Azides can be explosive. Ensure the reaction vessel has a rupture disk and adequate venting. Do not concentrate reaction mixtures containing residual azides to dryness.

Protocol:

  • Suspend Intermediate 1 (50 g, 0.20 mol) in tBuOH (500 mL).

  • Add TEA (70 mL, 0.50 mol). Stir until partial dissolution.

  • Add DPPA (47 mL, 0.22 mol) dropwise at RT.

  • Heat the mixture slowly to reflux (82°C).

    • Observation: Evolution of N2 gas will occur around 60–70°C as the acyl azide rearranges to the isocyanate. Ensure gas evolution is controlled (ramp rate <1°C/min).

  • Reflux for 6–8 hours. The isocyanate is trapped by tBuOH to form the Boc-amine.[2]

  • Cool to RT. Pour into saturated NaHCO3 solution (1 L).

  • Extract with EtOAc (3 x 500 mL). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purify by recrystallization from Hexane/EtOAc (or silica plug if necessary) to obtain Intermediate 2 .

    • Expected Yield: 75–80%

    • Key QC Parameter: NMR should show t-Butyl singlet ~1.5 ppm.

Step 3: Palladium-Catalyzed Cyanation

Now that the amine is installed (and protected, preventing catalyst poisoning), we introduce the nitrile at C5.

  • Reagents: Intermediate 2 (1.0 equiv), Zinc Cyanide (Zn(CN)2, 0.6 equiv), Pd(dppf)Cl2 (0.03 equiv), Zinc dust (0.1 equiv), DMF (solvent).

  • Alternative: K4[Fe(CN)6] can be used as a non-toxic cyanide source, but Zn(CN)2 typically offers faster kinetics for deactivated aryl bromides.

Protocol:

  • Charge a reactor with Intermediate 2 (30 g, 96 mmol), Zn(CN)2 (6.7 g, 57 mmol), Pd(dppf)Cl2 (2.1 g, 2.9 mmol), and Zn dust (0.6 g).

  • Evacuate and backfill with Nitrogen (3 cycles).

  • Add anhydrous DMF (300 mL) (degassed).

  • Heat to 120°C for 4–6 hours.

    • Process Control: Monitor disappearance of bromide by HPLC.

  • Workup (Cyanide Destruction): Cool to RT. Dilute with EtOAc (500 mL). Add 10% aqueous FeSO4 or dilute bleach (NaClO) to quench excess cyanide (Caution: Perform in a well-ventilated hood).

  • Filter through Celite to remove solids.

  • Wash organic layer with water (3x) and brine.

  • Concentrate and crystallize from MeOH/Water to yield Intermediate 3 .

    • Expected Yield: 80–85%

Step 4: Global Deprotection

Removal of the Boc group.

Protocol:

  • Dissolve Intermediate 3 (20 g) in 1,4-Dioxane (100 mL).

  • Add 4N HCl in Dioxane (100 mL).

  • Stir at RT for 3 hours. A thick precipitate forms.

  • Filter the solid (HCl salt).

  • Free Basing: Suspend the solid in water, adjust pH to 9 with saturated NaHCO3. Extract with EtOAc or THF/DCM.

  • Concentrate to yield the final 5-cyano-3-amino-7-azaindole .

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance Light yellow to off-white powderVisual
Purity > 98.0%HPLC (254 nm)
1H NMR (DMSO-d6) δ 12.1 (s, 1H, NH), 8.6 (d, 1H, C6-H), 8.4 (d, 1H, C4-H), 7.9 (s, 1H, C2-H), 5.2 (s, 2H, NH2)400 MHz NMR
MS (ESI) [M+H]+ = 159.06LC-MS
Residual Pd < 20 ppmICP-MS

Troubleshooting Guide

IssueProbable CauseCorrective Action
Step 1: Low Conversion Moisture in AlCl3 or solvent.Use fresh anhydrous AlCl3. Ensure DCM is dry (Karl Fischer < 0.05%).
Step 2: "Stuck" Reaction Incomplete azide formation or rearrangement.Ensure temperature reaches >80°C. Add more DPPA (0.2 eq). Check TEA quality.
Step 3: Catalyst Death O2 ingress or poisoning by free amine.Ensure strict degassing (sparge N2 for 30 min). Ensure Boc protection is complete in Step 2; free amines poison Pd.
Step 3: Black Precipitate Pd precipitation ("Pd black").Use Zn dust (polishing agent) to keep Pd(0) active. Ensure ligand (dppf) is not oxidized.

References

  • Curtius Rearrangement on Scale

    • Title: Development of a concise, scalable synthesis of a CCR1 antagonist utilizing a continuous flow Curtius rearrangement.
    • Source:Green Chemistry, 2013.
    • URL:[Link]

    • Relevance: Validates the safety and scalability of Curtius rearrangements for heteroarom
  • Cyanation of Azaindoles

    • Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
    • Source:Journal of the American Chemical Society, 2010.
    • URL:[Link]

    • Relevance: Provides the foundational protocol for Pd-catalyzed cyanation of electron-deficient heterocycles like 7-azaindole.
  • Friedel-Crafts on 7-Azaindole

    • Title: The Azaindole Framework in the Design of Kinase Inhibitors.
    • Source:Molecules, 2013.
    • URL:[Link]

    • Relevance: Reviews the reactivity of the azaindole core, specifically supporting the use of C3-acylation over direct nitration for functionaliz
  • General Azaindole Synthesis

    • Title: Practical Synthesis of 5-Amino-7-azaindole.[3][4]

    • Source:Arkivoc, 2007.
    • URL:[Link]

    • Relevance: Discusses the challenges of introducing amines into the 7-azaindole ring and alternative cyclization str

Sources

Application

Application Notes &amp; Protocols: Strategic Cross-Coupling of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile for Drug Discovery

Foreword: The Strategic Importance of the 7-Azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structure, which can a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structure, which can act as a bioisostere of indole, allows it to form crucial hydrogen bonding interactions with a variety of biological targets, including protein kinases. This has led to the development of numerous 7-azaindole-based compounds with significant biological activities, some of which have progressed to approved drugs.[1][2][3] The specific derivative, 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, represents a versatile building block for the synthesis of compound libraries aimed at exploring structure-activity relationships (SAR) and identifying novel drug candidates. The presence of the amino and cyano functionalities, in addition to the reactive pyrrole and pyridine rings, offers multiple points for chemical modification.

This guide provides detailed protocols and expert insights into the application of palladium-catalyzed cross-coupling reactions for the derivatization of this key intermediate. We will explore Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling strategies, offering step-by-step procedures and the underlying chemical principles that govern these powerful transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. For the 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile core, this reaction is instrumental in introducing a diverse range of aryl and heteroaryl moieties, which can profoundly influence the pharmacological properties of the final compounds.[2][4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of palladium source, ligand, and base is critical for an efficient and high-yielding reaction. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the individual steps of the catalytic cycle. For electron-rich and potentially coordinating substrates like our 7-azaindole derivative, bulky and electron-rich phosphine ligands are often preferred to promote reductive elimination and prevent catalyst deactivation.

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#FBBC05"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_ArX [label="Ar-Pd(II)-X\nLn", fillcolor="#EA4335"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_ArAr [label="Ar-Pd(II)-Ar'\nLn", fillcolor="#EA4335"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar-Ar'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Boronic [label="Ar'B(OR)2", shape=component]; Base [label="Base", shape=component]; Halide [label="Ar-X", shape=component];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_ArX; PdII_ArX -> Transmetal; Transmetal -> PdII_ArAr [label="Ar'B(OR)2\nBase"]; PdII_ArAr -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Reforms Catalyst"];

// Invisible edges for layout Halide -> OxAdd [style=invis]; Boronic -> Transmetal [style=invis]; Base -> Transmetal [style=invis]; } .enddot Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of a Halogenated 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Derivative

This protocol is designed for the coupling of a halogenated (bromo or iodo) derivative of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile with a variety of aryl- and heteroarylboronic acids. The choice of a pre-catalyst like XPhosPdG2 is intended to ensure efficient catalyst activation and turnover, even with challenging substrates.[5]

Table 1: Reagents and Materials for Suzuki-Miyaura Coupling

ReagentCAS NumberMolecular WeightAmount (for 0.5 mmol scale)Molar Equivalents
Bromo-3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile*N/AVaries0.5 mmol1.0
Aryl/Heteroarylboronic AcidVariesVaries0.6 mmol1.2
XPhos Pd G21445085-82-4786.370.025 mmol0.05 (5 mol%)
XPhos564483-18-7476.630.025 mmol0.05 (5 mol%)
Potassium Carbonate (K₂CO₃)584-08-7138.211.5 mmol3.0
1,4-Dioxane (anhydrous)123-91-188.115.0 mL-
Water (degassed)7732-18-518.021.0 mL-

*The position of the halogen (e.g., C2, C4, or C6) will determine the site of coupling.

Step-by-Step Procedure:

  • To a dry microwave vial equipped with a magnetic stir bar, add the bromo-3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (0.5 mmol), the aryl/heteroarylboronic acid (0.6 mmol), XPhos Pd G2 (0.025 mmol), XPhos (0.025 mmol), and potassium carbonate (1.5 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5.0 mL) and degassed water (1.0 mL) via syringe.

  • Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 100-120 °C for 30-60 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Buchwald-Hartwig Amination: Constructing C-N Bonds for Diverse Functionality

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the formation of C-N bonds.[6][7] This reaction is particularly valuable for modifying the 7-azaindole core, allowing for the introduction of a wide array of primary and secondary amines, which can serve as key pharmacophores.[8][9][10]

Mechanistic Considerations

The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being the most effective. The base plays a dual role: it facilitates the deprotonation of the amine and can also influence the rate of reductive elimination.

// Nodes Start [label="Start: Assemble Reactants", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactants [label="Halo-7-azaindole\nAmine\nPd Catalyst\nLigand\nBase", shape=Mdiamond]; Inert [label="Establish Inert Atmosphere\n(Argon/Nitrogen)", shape=box]; Solvent [label="Add Anhydrous Solvent\n(e.g., Toluene, Dioxane)", shape=box]; Reaction [label="Heat Reaction Mixture\n(Conventional or Microwave)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Workup [label="Aqueous Workup\n& Extraction", shape=box]; Purify [label="Purification\n(Column Chromatography)", shape=box]; Product [label="Final Product:\nAmino-functionalized 7-azaindole", shape=house, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reactants; Reactants -> Inert; Inert -> Solvent; Solvent -> Reaction; Reaction -> Workup; Workup -> Purify; Purify -> Product; } .enddot Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of a Halogenated 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

This protocol provides a starting point for the amination of a halogenated derivative of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile with a range of primary and secondary amines. The use of a strong, non-nucleophilic base like LHMDS can be advantageous in preventing unwanted side reactions.[11]

Table 2: Reagents and Materials for Buchwald-Hartwig Amination

ReagentCAS NumberMolecular WeightAmount (for 0.5 mmol scale)Molar Equivalents
Bromo-3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile*N/AVaries0.5 mmol1.0
Amine (Primary or Secondary)VariesVaries0.6 mmol1.2
Pd₂(dba)₃51364-51-3915.720.0125 mmol0.025 (2.5 mol%)
RuPhos787618-22-8467.640.05 mmol0.1 (10 mol%)
Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF)4039-32-1167.331.2 mL2.4
Toluene (anhydrous)108-88-392.145.0 mL-

*The position of the halogen will dictate the site of amination.

Step-by-Step Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the bromo-3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (0.5 mmol), Pd₂(dba)₃ (0.0125 mmol), and RuPhos (0.05 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5.0 mL) followed by the amine (0.6 mmol).

  • Add the LHMDS solution (1.2 mL of a 1.0 M solution in THF) dropwise at room temperature.

  • Heat the reaction mixture to 90-110 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira reaction is a highly efficient method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[12] This reaction allows for the introduction of linear alkynyl moieties onto the 7-azaindole core, which can be further functionalized or used to probe specific regions of a biological target's binding site.

Mechanistic Principles

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I).[12] The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination then yields the final product and regenerates the palladium(0) catalyst.

Protocol: Sonogashira Coupling of a Halogenated 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

This protocol is a general procedure for the Sonogashira coupling of a halogenated 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile with a terminal alkyne. The use of a copper(I) co-catalyst is included to ensure high reaction efficiency.[13][14]

Table 3: Reagents and Materials for Sonogashira Coupling

ReagentCAS NumberMolecular WeightAmount (for 0.5 mmol scale)Molar Equivalents
Iodo-3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile*N/AVaries0.5 mmol1.0
Terminal AlkyneVariesVaries0.75 mmol1.5
Pd(PPh₃)₂Cl₂13965-03-2701.900.025 mmol0.05 (5 mol%)
Copper(I) Iodide (CuI)7681-65-4190.450.05 mmol0.1 (10 mol%)
Triethylamine (Et₃N)121-44-8101.192.5 mmol5.0
N,N-Dimethylformamide (DMF) (anhydrous)68-12-273.095.0 mL-

*Iodo derivatives are generally more reactive than bromo derivatives in Sonogashira couplings.

Step-by-Step Procedure:

  • To a dry, argon-flushed flask, add the iodo-3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (0.5 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), and CuI (0.05 mmol).

  • Add anhydrous DMF (5.0 mL) and triethylamine (2.5 mmol).

  • Add the terminal alkyne (0.75 mmol) and stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired alkynylated product.

Concluding Remarks and Future Directions

The cross-coupling strategies outlined in this guide provide a robust toolkit for the derivatization of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions offer reliable and versatile methods for the introduction of diverse chemical functionalities, enabling the systematic exploration of SAR and the development of novel therapeutic agents. Further optimization of these protocols may be necessary for specific substrates, and high-throughput experimentation can be a valuable tool for rapidly identifying optimal reaction conditions. The continued development of novel catalysts and ligands will undoubtedly further expand the scope and utility of these powerful synthetic methods in the field of drug discovery.

References

  • Anderson, D. R., et al. (2015). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Org. Lett., 17(15), 3894–3897. [Link]

  • Kumar, D., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein J. Org. Chem., 8, 2038–2046. [Link]

  • Various Authors. (2026). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ScienceDirect. [Link]

  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • St-Gelais, M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Org. Lett., 26(50), 10834–10839. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Current Chemistry Letters, 2(3), 139-148. [Link]

  • Al-Issa, F. A. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 165-177. [Link]

  • Abdel-Latif, F. F., et al. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. Arkivoc, 2008(14), 180-190. [Link]

  • Al-Gharabli, S. I., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Med. Chem. Lett., 10(11), 1548–1554. [Link]

  • Jørgensen, L., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4253. [Link]

  • Fadda, A. A., et al. (2011). Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines. SCIENTIA PHARMACEUTICA, 79(4), 759-771. [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chem. Rec., 22(10), e202200085. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Musio, B., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4439-4450. [Link]

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem., 14, 1059–1066. [Link]

  • Al-Hadedi, A. A. M., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules, 29(15), 3469. [Link]

  • Organic Chemistry Portal. (2004). Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv., 10, 24155-24165. [Link]

  • Gevorgyan, A., et al. (2017). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein J. Org. Chem., 13, 1000–1006. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction. [Link]

  • El-Ghanam, A. M. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Adv., 10, 2928-2938. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Welcome to the technical support center for the synthesis of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important 7-azaindole derivative. By understanding the underlying chemical principles and troubleshooting potential issues, you can significantly improve your reaction yields and product purity.

Introduction to the Synthesis

The synthesis of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically proceeds through a two-stage process. The first stage involves the formation of a substituted 2-amino-3-cyanopyridine derivative, a key precursor. The second, and often more challenging stage, is the intramolecular Thorpe-Ziegler cyclization to construct the fused pyrrole ring, yielding the final product. This guide will focus primarily on troubleshooting the critical Thorpe-Ziegler cyclization step and associated challenges.

Troubleshooting Guide & FAQs

Here we address specific issues that you may encounter during your experiments in a question-and-answer format.

FAQ 1: My Thorpe-Ziegler cyclization is resulting in a low yield of the desired 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. What are the likely causes and how can I improve it?

Answer:

Low yields in the Thorpe-Ziegler cyclization are a common issue and can often be attributed to several factors, primarily related to the choice of base, reaction temperature, and the purity of the starting material.

Causality Behind Experimental Choices:

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile. The mechanism involves the deprotonation of the carbon alpha to one of the nitrile groups, followed by a nucleophilic attack on the carbon of the second nitrile group. The choice of base is critical; it must be strong enough to deprotonate the precursor but not so nucleophilic that it leads to unwanted side reactions.

Troubleshooting Protocol:

  • Base Selection and Stoichiometry:

    • Problem: Using a nucleophilic base like an alkoxide at elevated temperatures can lead to side reactions, such as elimination or reaction with the nitrile groups.[1]

    • Solution: Employ a strong, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective choices for this cyclization.[1] It is crucial to use a stoichiometric amount or a slight excess of the base to ensure complete deprotonation.

  • Reaction Temperature:

    • Problem: High temperatures can promote side reactions and decomposition of the product.

    • Solution: Optimize the reaction temperature. It is recommended to start at a lower temperature (e.g., 0-5 °C) and gradually warm the reaction mixture to room temperature or slightly above, while monitoring the reaction progress by TLC.[1]

  • Solvent Purity:

    • Problem: Protic impurities, such as water or alcohols, in the solvent will quench the carbanion intermediate, halting the cyclization.

    • Solution: Use anhydrous solvents. Ensure your DMF or other polar aprotic solvent is thoroughly dried before use.

  • Purity of the Starting Material (2-amino-3,5-dicyanopyridine):

    • Problem: Impurities in the starting material can interfere with the reaction.

    • Solution: Purify the 2-amino-3,5-dicyanopyridine precursor before proceeding with the cyclization. Column chromatography or recrystallization are common methods.

Experimental Workflow for Yield Optimization:

Yield_Optimization_Workflow start Low Yield Observed check_base Check Base: - Non-nucleophilic? (NaH, t-BuOK) - Stoichiometry correct? start->check_base check_temp Check Temperature: - Optimized? (Start low) - Monitoring reaction? check_base->check_temp Base OK check_solvent Check Solvent: - Anhydrous? check_temp->check_solvent Temp OK check_sm Check Starting Material: - Purity confirmed? check_solvent->check_sm Solvent OK purify_sm Purify Precursor check_sm->purify_sm SM Impure optimize_conditions Systematically vary base, temperature, and solvent check_sm->optimize_conditions SM Pure purify_sm->optimize_conditions success Improved Yield optimize_conditions->success

Caption: Troubleshooting workflow for low yield in Thorpe-Ziegler cyclization.

FAQ 2: I am observing multiple spots on my TLC plate after the reaction, and purification is difficult. What are the potential side products?

Answer:

The formation of multiple products is indicative of side reactions occurring alongside the desired intramolecular cyclization. Understanding these potential side reactions is key to minimizing their formation.

Potential Side Products and Their Formation:

  • Polymerization: Intermolecular condensation of the dinitrile precursor can lead to the formation of polymeric materials, especially if the reaction conditions are too harsh (e.g., high temperature or high concentration).

  • Hydrolysis Products: If there is water present in the reaction mixture, the nitrile groups can be partially or fully hydrolyzed to amides or carboxylic acids, especially during workup.

  • Products from Base-Induced Degradation: Strong bases at high temperatures can lead to decomposition of the starting material or product.

Troubleshooting Protocol:

  • Control Reaction Concentration:

    • Problem: High concentrations can favor intermolecular reactions over the desired intramolecular cyclization.

    • Solution: Run the reaction at a higher dilution to favor the intramolecular pathway.

  • Inert Atmosphere:

    • Problem: The anionic intermediates can be sensitive to oxygen.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Careful Workup:

    • Problem: Acidic or basic workup conditions can lead to the degradation of the desired product.

    • Solution: Quench the reaction carefully with a mild proton source (e.g., saturated aqueous ammonium chloride) at low temperature. Neutralize the mixture cautiously before extraction.

Data on Reaction Conditions vs. Product Distribution:

BaseTemperature (°C)SolventPredominant ProductReference
KOH (aqueous)RefluxEthanolSignificant elimination and side products[1]
NaH0 - 25Anhydrous DMF3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile [1]
t-BuOK0 - 25Anhydrous DMAc3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile [1]
FAQ 3: The purification of the final product is challenging due to its low solubility. What is the recommended purification strategy?

Answer:

The low solubility of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in common organic solvents can indeed make purification by column chromatography difficult.

Recommended Purification Protocol:

  • Trituration/Recrystallization:

    • Principle: This is often the most effective method for purifying this compound. The crude product can be triturated (stirred as a slurry) with a suitable solvent or solvent mixture to dissolve impurities, leaving the purer product as a solid.

    • Solvent Selection: A good starting point for trituration is a mixture of ethyl acetate and hexane. For recrystallization, polar aprotic solvents like DMF or DMSO might be necessary to dissolve the compound at elevated temperatures, followed by the addition of an anti-solvent like water or an ether to induce crystallization upon cooling.

  • Column Chromatography (with modifications):

    • Problem: Low solubility in the mobile phase leads to poor separation.

    • Solution:

      • Use a more polar solvent system. A gradient of methanol in dichloromethane or ethyl acetate can be effective.

      • Consider adding a small amount of a polar, aprotic solvent like DMF to the mobile phase to improve solubility.

      • Dry-loading the crude product onto silica gel can be advantageous over wet-loading if solubility is a major issue.

Purification Workflow:

Purification_Workflow start Crude Product trituration Trituration (e.g., EtOAc/Hexane) start->trituration check_purity1 Check Purity (TLC, NMR) trituration->check_purity1 recrystallization Recrystallization (e.g., DMF/Water) check_purity1->recrystallization Further Purification Needed final_product Pure Product check_purity1->final_product Purity OK check_purity2 Check Purity (TLC, NMR) recrystallization->check_purity2 column_chroma Column Chromatography (Polar mobile phase) check_purity2->column_chroma Further Purification Needed check_purity2->final_product Purity OK column_chroma->final_product

Caption: Recommended purification workflow for 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

References

  • Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761. [Link]

  • Gouda, M. A., et al. (2013). Chemistry of 2-Amino-3-cyanopyridines. Synthesis, 45(23), 328-349. [Link]

  • Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A Practical, One-Pot, and Copper-Free Synthesis of N-Alkyl-7-azaindoles. Organic Letters, 8(15), 3307-3310. [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Prepared by: Senior Application Scientist, Advanced Chemistry Group This guide is intended for researchers, chemists, and drug development professionals working with 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. Solu...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Chemistry Group

This guide is intended for researchers, chemists, and drug development professionals working with 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. Solubility is a critical parameter that influences reaction kinetics, purification efficiency, and ultimately, the bioavailability of a potential therapeutic agent.[1][2] This document provides a comprehensive set of frequently asked questions, troubleshooting strategies, and detailed experimental protocols to address common solubility challenges encountered in the laboratory.

Part 1: Frequently Asked Questions - Understanding the Fundamentals

This section addresses the core physicochemical principles governing the solubility of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

Q1: What are the key structural features of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile that dictate its solubility profile?

A: The solubility behavior of this molecule is a direct consequence of its hybrid structure, which contains both polar and non-polar elements:

  • Polar Moieties: The primary amino group (-NH2), the nitrile group (-C≡N), and the nitrogen atoms within the pyrrolopyridine heterocyclic system are capable of forming hydrogen bonds with protic solvents.[3] The lone pair of electrons on the nitrogen atoms also makes them basic.[3][4]

  • Aromatic System: The fused pyrrolopyridine ring is a relatively large, planar, and non-polar aromatic scaffold.

This duality means the molecule is not perfectly soluble in either highly polar (like water) or completely non-polar (like hexane) solvents. Its solubility is maximized in solvents that can effectively interact with both its polar functional groups and its aromatic core, such as polar aprotic solvents (e.g., DMSO, DMF) or polar protic solvents (e.g., ethanol).

Q2: Why does the solubility of my compound vary so much between different organic solvents?

A: This is explained by the fundamental principle of "like dissolves like." A solute's ability to dissolve in a solvent depends on the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5]

  • In Non-Polar Solvents (e.g., Hexane, Toluene): The energy required to break the strong hydrogen bonds between the polar amino and nitrile groups of the solute molecules is not compensated by the weak van der Waals interactions that would form with the non-polar solvent. This results in very poor solubility.

  • In Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and have large dipole moments. They can effectively solvate the polar groups of the molecule, breaking the solute-solute interactions and leading to good solubility.

  • In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, allowing them to interact favorably with the entire molecule. Solubility is generally good, though often not as high as in DMSO for highly crystalline compounds.[6]

Q3: How does pH dramatically influence the solubility of this compound in aqueous systems?

A: The 3-amino group and the pyridine nitrogen are basic and can be protonated in acidic conditions.[4] This conversion of a neutral molecule into a charged cation drastically increases its polarity and, consequently, its solubility in aqueous media.[7] This relationship can be qualitatively understood by the Henderson-Hasselbalch equation, although experimental results in buffered systems may deviate due to counter-ion effects.[8] At a pH well below the pKa of the conjugate acid, the compound will exist predominantly as the highly soluble salt form. Conversely, at a pH above the pKa, it will be in its neutral, less water-soluble form.[7]

Q4: What is the practical difference between "kinetic" and "thermodynamic" solubility, and which one should I measure?

A: The choice depends on the stage of your research.[1]

  • Kinetic Solubility: This is a high-throughput measurement of how quickly a compound precipitates when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer.[9][10] It's a measure of a compound's ability to stay in a supersaturated solution temporarily. It is ideal for early-stage discovery to quickly screen large libraries of compounds.[1][11]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with a solvent over a prolonged period (e.g., 24-48 hours).[1][10] This "shake-flask" method is the gold standard and provides the definitive solubility value needed for late-stage lead optimization and pre-formulation studies.[1]

Recommendation: Use kinetic solubility for initial screening and rank-ordering. For lead candidates, always determine the thermodynamic solubility to get accurate data for further development.[1]

Part 2: Troubleshooting Guide - Common Experimental Issues
Problem Potential Cause(s) Recommended Solution(s)
Inconsistent solubility results between batches or experiments. 1. Polymorphism: The compound may exist in different crystalline forms (polymorphs) with different lattice energies and thus different solubilities. 2. Hydration State: The solid may be a hydrate, and the water content could vary. 3. Insufficient Equilibration: The system may not have reached thermodynamic equilibrium in shake-flask experiments.1. Characterize Solid Form: Use techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to identify the solid form. Ensure you are using the same form for all experiments. 2. Control Humidity: Store the compound in a desiccator. 3. Validate Equilibration Time: Measure the concentration in the supernatant at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.
Compound precipitates from DMSO stock when added to aqueous assay buffer. 1. Exceeding Kinetic Solubility: The final concentration in the aqueous buffer is higher than the kinetic solubility limit. 2. DMSO Concentration: High final concentrations of DMSO can sometimes cause compounds to "salt out."1. Reduce Final Concentration: Perform a serial dilution to find the concentration at which the compound remains soluble. 2. Use Co-solvents: Add a small percentage of a water-miscible organic solvent like ethanol or propylene glycol to the final buffer.[12][13] 3. Adjust pH: If compatible with the assay, use a buffer with a lower pH to protonate the compound and increase its aqueous solubility.
Difficulty preparing a concentrated stock solution (e.g., 10-20 mM) even in DMSO. 1. High Crystal Lattice Energy: The compound may be highly crystalline and resistant to dissolution. 2. Solvent Purity: Water contamination in aprotic solvents can reduce solubility.1. Apply Energy: Use gentle heating (e.g., 30-40 °C) and/or sonication to aid dissolution. Crucially, run a control sample analyzed by HPLC or LC-MS to ensure the compound does not degrade under these conditions. 2. Use High-Purity Solvents: Use anhydrous grade DMSO or DMF.
Part 3: Protocols for Solubility Optimization

These protocols provide a systematic approach to characterizing and improving the solubility of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

Protocol 1: Rapid Kinetic Solubility Screening

This protocol uses turbidimetry to quickly estimate solubility across a panel of solvents, ideal for initial assessment.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Solvent Plate Preparation: In a 96-well plate, dispense 198 µL of each test solvent/buffer into separate wells. Include solvents from different classes (e.g., water, PBS pH 7.4, ethanol, acetonitrile, acetone, ethyl acetate).

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well (final concentration: 100 µM). Mix thoroughly.

  • Equilibration & Measurement: Allow the plate to stand at room temperature for 1-2 hours. Measure the turbidity by reading the absorbance at a wavelength like 620 nm.[1]

  • Analysis: The concentration at which significant light scattering (precipitation) is observed is the approximate kinetic solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO plate Dispense 198 µL Solvents to 96-well Plate add Add 2 µL Stock to Wells (Final Conc. 100 µM) plate->add incubate Incubate at RT (1-2 hours) add->incubate read Read Turbidity (e.g., 620 nm) incubate->read analyze Determine Concentration at Precipitation Point read->analyze

Caption: Workflow for Rapid Kinetic Solubility Screening.

Protocol 2: pH-Dependent Solubility Profiling

This protocol determines the thermodynamic solubility of the compound across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Preparation: Add an excess amount of the solid compound (enough so that solid remains visible) to vials containing a known volume (e.g., 1 mL) of each buffer.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[14]

  • Sample Processing: After equilibration, allow the vials to stand so the excess solid can settle. Carefully filter the supernatant through a 0.22 µm syringe filter to remove all undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

G cluster_acidic Low pH (Acidic) cluster_basic High pH (Basic) Protonation Protonation (B -> BH+) Charge Increased Charge & Polarity Protonation->Charge Solubility_High High Aqueous Solubility Charge->Solubility_High Neutral Neutral Form (B) Polarity_Low Lower Polarity Neutral->Polarity_Low Solubility_Low Low Aqueous Solubility Polarity_Low->Solubility_Low Molecule Compound (B) Molecule->Protonation + H+ Molecule->Neutral - H+

Caption: Relationship between pH, protonation state, and solubility.

Protocol 3: Feasibility Assessment of Salt Formation

Salt formation is a powerful chemical modification to improve solubility.[15][16] This is a quick screen to test the feasibility.

Methodology:

  • Dissolution: Dissolve a small amount (e.g., 20-30 mg) of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in a minimal amount of a suitable organic solvent in which it is soluble, such as acetone or methanol.[17]

  • Acid Addition: While stirring, slowly add a stoichiometric equivalent (1.0 eq) of an acid solution, for example, 2M HCl in diethyl ether.

  • Observation: Observe for the formation of a precipitate. The formation of a solid indicates that a salt has likely formed, which is typically much less soluble in organic solvents than the free base.[17]

  • Isolation & Confirmation: If a precipitate forms, it can be isolated by filtration, washed with the organic solvent (e.g., diethyl ether), and dried. The resulting solid should be tested for its solubility in water or aqueous buffers, which is expected to be significantly higher than the parent compound.

Part 4: Summary Data Table (Hypothetical)

This table illustrates the type of data you would generate to guide your optimization strategy.

Condition Solvent System Solubility Type Result (µg/mL) Interpretation & Next Steps
1PBS (pH 7.4)Thermodynamic< 1Poor aqueous solubility. Indicates need for formulation.
20.1 M HCl (pH 1)Thermodynamic> 5000Excellent solubility at low pH. Suggests pH modification or salt formation is a viable strategy.
3DMSO-> 20,000Excellent stock solvent.
4EthanolThermodynamic850Moderate solubility. Can be used as a co-solvent.
510% Ethanol in PBSThermodynamic15Co-solvency provides a modest but limited improvement.[18]
6AcetonitrileThermodynamic250Useful for analytical method development (e.g., HPLC).
7TolueneThermodynamic< 0.1Confirms poor solubility in non-polar solvents.
References
  • Vertex AI Search. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • MDPI. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Wikipedia. (n.d.). Cosolvent.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • PubMed. (2008, March 17). Advanced Screening Assays to Rapidly Identify Solubility-Enhancing Formulations: High-Throughput, Miniaturization and Automation.
  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • Merck. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation.
  • ResearchGate. (2021, November 10). Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds?
  • PubMed. (2007, July 30). Salt formation to improve drug solubility.
  • Merck. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • ResearchGate. (2025, August 5). Accuracy of calculated pH-dependent aqueous drug solubility.
  • Cengage Learning. (2018, November 16). Amines and Heterocycles.
  • Unknown Source. (2020, March 4). Amines and Heterocycles.
  • Chemistry LibreTexts. (2019, January 2). The Effects of pH on Solubility.
  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
  • BenchChem. (n.d.). In-depth Technical Guide: Solubility of 3-Amino-4-nitropyridine in Organic Solvents.

Sources

Troubleshooting

Recrystallization solvents for high-purity 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Technical Support Center: Purification & Recrystallization of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Executive Summary The compound 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (a functionalized 7-azaindole...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Recrystallization of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Executive Summary

The compound 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (a functionalized 7-azaindole) is a critical intermediate, often utilized in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.[1] Its purification is complicated by two factors:

  • High Polarity: The 5-cyano and 3-amino groups create a push-pull electronic system, increasing solubility in polar organic solvents and complicating phase separation.

  • Oxidative Instability: The electron-rich 3-amino position is susceptible to oxidative degradation, leading to "browning" or azo-dimer formation if handled in aerobic conditions for extended periods.

This guide provides a validated troubleshooting framework for recrystallization, moving beyond standard protocols to address the specific physicochemical properties of this scaffold.

Part 1: Solvent Selection Matrix

The choice of solvent is dictated by the "Solubility Differential"—high solubility at boiling point (bp) and low solubility at ambient/sub-ambient temperatures.

Recommended Solvent Systems
System ClassSolvent MixtureRatio (v/v)ApplicabilityProsCons
Primary (Protic) Ethanol / Water 9:1 to 4:1 General Purification Excellent removal of inorganic salts and polar oligomers. Green chemistry compliant.Risk of hydrate formation. High boiling point of water requires extended drying.
Secondary (Aprotic) Ethyl Acetate / n-Heptane 1:2 to 1:4 Lipophilic Impurities Good for removing non-polar starting materials (e.g., unreacted halides).The compound may "oil out" (liquid-liquid phase separation) rather than crystallize if cooled too fast.
Tertiary (High Solvency) Methanol / DCM 1:10 Final Polish Useful for flash precipitation or removing highly polar tars.DCM is toxic/regulated. Poor recovery yield due to high solubility in DCM.

Technical Note: For the 3-amino derivative, avoid acetone or ketones as recrystallization solvents. The primary amine at the 3-position can react with ketones to form imines (Schiff bases) under reflux, introducing new impurities.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "The product is oiling out instead of crystallizing."

Q: I dissolved the crude solid in hot Ethanol/Water, but upon cooling, distinct droplets formed at the bottom rather than crystals. How do I fix this?

A: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve (solid-liquid). This is common with 7-azaindoles due to their high melting points and polarity.

Corrective Protocol:

  • Re-heat the mixture until the oil redissolves into a clear solution.

  • Add Seed Crystals: At the cloud point (just before oiling occurs), add 0.1% w/w pure seed crystals. This bypasses the nucleation energy barrier.

  • Reduce Polarity Gap: If using EtOH/Water, slightly increase the ethanol content. Water acts as a strong anti-solvent; too much water forces the hydrophobic core of the azaindole out of solution too aggressively.

  • Controlled Cooling: Do not use an ice bath immediately. Wrap the flask in a towel and allow it to cool to room temperature over 2-3 hours.

Issue 2: "The crystals are turning brown/black during filtration."

Q: My solution was pale yellow, but the filter cake turned dark brown after suction drying for 10 minutes. Is my compound decomposing?

A: Yes, this is likely oxidative degradation . The electron-rich 3-amino-1H-pyrrolo[2,3-b]pyridine core is sensitive to air oxidation, forming azo-dimers or quinoid-like species.

Corrective Protocol:

  • Degas Solvents: Sparge all recrystallization solvents with Nitrogen or Argon for 15 minutes prior to use.

  • Inert Atmosphere: Perform the dissolution and cooling under a nitrogen blanket.

  • Antioxidant Additive: Add 0.5% Ascorbic Acid to the aqueous phase of your solvent system. This acts as a sacrificial antioxidant.

  • Fast Drying: Do not pull air through the filter cake for extended periods. Wash with cold, degassed heptane and immediately move to a vacuum oven purged with nitrogen.

Issue 3: "Yield is low (<50%) despite high purity."

Q: The NMR looks great, but I lost half my material in the mother liquor. How do I recover it?

A: The 5-cyano group increases the acidity of the pyrrole NH (pKa ~11-12) and the basicity of the pyridine nitrogen. The compound may be forming soluble salts or remaining dissolved due to pH effects.

Corrective Protocol:

  • pH Adjustment: Check the pH of the mother liquor. If acidic (from synthesis byproducts), the pyridine nitrogen is protonated (soluble). Neutralize to pH 7-8 with dilute NaHCO₃ to precipitate the free base.

  • Salting Out: Add saturated NaCl (brine) to the aqueous mother liquor to decrease the solubility of the organic compound (Common Ion Effect).

  • Second Crop: Concentrate the mother liquor to 25% of its original volume and cool to 0°C. Note: The second crop usually requires a second recrystallization.

Part 3: Advanced Workflow Visualization

Workflow 1: Recrystallization Decision Tree

Recrystallization_Logic Start Crude 3-amino-7-azaindole Solubility_Check Check Solubility in Hot Ethanol Start->Solubility_Check Soluble Fully Soluble Solubility_Check->Soluble Yes Insoluble Insoluble/Cloudy Solubility_Check->Insoluble No Add_Water Add Water (Anti-solvent) dropwise until turbid Soluble->Add_Water Hot_Filter Hot Filtration (Remove inorganic salts) Insoluble->Hot_Filter Cooling Slow Cooling to RT (Nitrogen Atmosphere) Add_Water->Cooling Hot_Filter->Add_Water Check_Result Observe Result Cooling->Check_Result Crystals Crystals Formed Filter & Dry Check_Result->Crystals Solid ppt Oil Oiling Out Check_Result->Oil Liquid droplets Remedy_Oil Reheat & Add EtOH (Reduce Water ratio) Oil->Remedy_Oil Remedy_Oil->Cooling

Caption: Decision tree for optimizing solvent ratios and handling phase separation issues during purification.

Workflow 2: Impurity Management & Oxidation Prevention

Impurity_Flow Crude Crude Reaction Mixture (Contains Pd, Salts, Dimers) Charcoal Activated Carbon Treatment (Removes Pd & Color) Crude->Charcoal Dissolve hot Inert Inert Gas Sparging (Prevents Oxidation) Charcoal->Inert Filter hot Cryst Crystallization (EtOH/H2O) Inert->Cryst Filter Filtration under N2 Cryst->Filter

Caption: Critical path for removing metal catalysts and preventing oxidative "browning" of the 3-amino group.

Part 4: Alternative Purification Strategy (Salt Formation)

If the free base remains difficult to handle (oiling out or unstable), converting the amine to a salt is the industry-standard alternative.

  • Recommended Salt: p-Toluenesulfonate (Tosylate) or Hydrochloride .

  • Protocol:

    • Dissolve crude free base in Ethyl Acetate.

    • Add 1.05 equivalents of p-Toluenesulfonic acid (dissolved in minimal EtOH).

    • The salt is usually much more crystalline and less prone to oxidation than the free amine.

    • The salt can be used directly in downstream coupling or neutralized back to the free base immediately before use.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General guide on solvent polarity and "oiling out" phenomena).

  • BenchChem Technical Support. Crystallization of Azaindoline Derivatives. (Specific protocols for protic vs. aprotic solvent selection in 7-azaindole scaffolds).

  • National Institutes of Health (PMC). Lead Optimization of 3,5-Disubstituted-7-Azaindoles. (Details on synthesis, stability, and handling of 3-substituted azaindole intermediates).

  • Google Patents. CN105777748A: 7-azaindole and preparation method thereof. (Industrial purification methods using Ethanol recrystallization).

Sources

Optimization

Troubleshooting cyclization reactions with 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Current Status: Operational Agent: Senior Application Scientist (Medicinal Chemistry Division) Topic: Troubleshooting Cyclization & Heteroannulation Molecule ID: 3-amino-5-cyano-7-azaindole (Scaffold for JAK/Kinase Inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist (Medicinal Chemistry Division) Topic: Troubleshooting Cyclization & Heteroannulation Molecule ID: 3-amino-5-cyano-7-azaindole (Scaffold for JAK/Kinase Inhibitors)

Executive Summary & Core Challenges

The 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile scaffold is a privileged structure in kinase inhibitor discovery (e.g., Janus Kinase family). However, cyclizing this amine to form tricyclic systems (such as imidazo[4,5-b]pyrrolo[2,3-e]pyridines) presents unique challenges compared to standard indoles.

The "Twin-Deficit" Problem:

  • Electronic Deactivation: The 7-azaindole core is electron-deficient (pyridine ring). The addition of a 5-cyano group further withdraws electron density, rendering the 3-amino group significantly less nucleophilic than in unsubstituted 7-azaindoles.

  • Oxidative Instability: Despite its low nucleophilicity, the free base 3-amino species is prone to rapid oxidative decomposition (turning black) upon exposure to air, often before cyclization can occur.

Diagnostic Logic Tree (Troubleshooting Workflow)

Before altering your reaction parameters, use this logic flow to diagnose the specific failure mode.

TroubleshootingFlow Start Reaction Analysis (LCMS/TLC) Result What is the primary observation? Start->Result NoRxn SM Remains Unchanged Result->NoRxn No Conversion Decomp Black Tar / Complex Mix Result->Decomp Rapid Darkening WrongMass Clean Product / Wrong Mass Result->WrongMass Isomer Formed Sol_Force Diagnosis: Low Nucleophilicity Action: Switch to Microwave Add Lewis Acid (Yb(OTf)3) NoRxn->Sol_Force Sol_Stab Diagnosis: Oxidation Action: Degas Solvents Use In-Situ Reduction Protocol Decomp->Sol_Stab Sol_Regio Diagnosis: N1 Alkylation Action: Protect N1 (SEM/Boc) Check Base Stoichiometry WrongMass->Sol_Regio

Caption: Figure 1. Diagnostic decision tree for cyclization failures involving 3-amino-7-azaindole derivatives.

Technical Support FAQs

Q1: The reaction stalls at the intermediate (amide/urea) and won't cyclize. Why?

Diagnosis: The 5-cyano group reduces the nucleophilicity of the ring nitrogen (N1) or the 3-amino group, raising the activation energy for ring closure. Technical Insight: In standard indoles, the N1 lone pair assists in cyclization. In 5-cyano-7-azaindoles, the pyridine nitrogen (N7) and the nitrile group pull density away. Corrective Action:

  • Microwave Irradiation: Thermal heating (oil bath) is often insufficient. Switch to microwave heating (120–150 °C) to overcome the activation barrier.

  • Acid Catalysis: If forming an imidazole ring via an aldehyde/orthoester, add 10 mol% p-TSA or AcOH . For urea cyclizations, stronger bases (NaH) may be required to deprotonate the amide intermediate.

  • Lewis Acids: For stubborn aldehyde condensations, Ytterbium(III) triflate [Yb(OTf)3] (5-10 mol%) has shown efficacy in catalyzing 7-azaindole condensations where Brønsted acids fail [1].

Q2: My reaction mixture turns black immediately, and I recover no product.

Diagnosis: Oxidative polymerization of the free amine. Technical Insight: 3-amino-7-azaindoles are electron-rich enamines masked in an aromatic system. In the presence of oxygen and light, they form radical cations that polymerize. Corrective Action:

  • The "In-Situ" Protocol: Do not isolate the free amine.[1] Start with the 3-nitro or 3-phenylazo precursor. Reduce it (e.g., Pd/C + H2, or Zn/AcOH) in the presence of the cyclization partner (e.g., the aldehyde or isocyanate). This consumes the amine as soon as it forms.

  • Salt Formation: If you must isolate, store it as the dihydrochloride salt . Neutralize it only inside the degassed reaction vessel.

Q3: I see a product with the correct mass, but the NMR is messy/wrong.

Diagnosis: Regioselectivity error (N1 vs. N3 reaction). Technical Insight: The pyrrole nitrogen (N1) is acidic (pKa ~13). Electrophiles (like isocyanates or alkyl halides) may react at N1 instead of the exocyclic amine (N3), or you may get a "Dimroth-like" rearrangement depending on conditions. Corrective Action:

  • Protection: Protect N1 with a SEM (2-(trimethylsilyl)ethoxymethyl) or Tosyl group prior to functionalizing the 3-amino group.

  • Validation: Verify the position of cyclization using HMBC NMR. Look for correlation between the new ring carbons and the distinct C2/C3a carbons of the azaindole core.

Optimized Experimental Protocol

Target: Synthesis of a Tricyclic Imidazo-fused System via One-Pot Reduction/Cyclization. Rationale: Avoids isolation of the unstable amine; uses heat to overcome the 5-CN deactivation.

Materials
  • Precursor: 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (1.0 equiv)

  • Reagent: Triethyl orthoformate (Solvent/Reagent) or Aldehyde (1.2 equiv)

  • Catalyst: Pd/C (10 wt%) or Sodium Dithionite (3 equiv) for reduction

  • Additive: p-Toluenesulfonic acid (p-TSA, 10 mol%)[2]

Step-by-Step Methodology
  • Preparation: In a microwave vial, suspend the 3-nitro precursor in dry EtOH or DMF.

  • Reduction:

    • Option A (Hydrogenation): Add Pd/C. Sparge with H2 balloon for 2h at RT. Confirm reduction to amine by LCMS (Caution: Keep anaerobic).

    • Option B (Dithionite): Add Na2S2O4 (aq) and heat to 60°C until nitro group disappears [2].

  • Cyclization (One-Pot):

    • Filter off catalyst (if Pd/C used) under Argon flow.

    • Immediately add the cyclization partner (e.g., Triethyl orthoformate for unsubstituted imidazole fusion).

    • Add p-TSA (10 mol%).[2][3]

  • Reaction: Seal the vial. Irradiate in a microwave reactor at 140 °C for 30 minutes .

    • Note: Conventional heating may require reflux for 12–24h.

  • Workup: The product often precipitates upon cooling. If not, pour into water and adjust pH to 8-9 to precipitate the free base.

Data: Solvent & Condition Screening

The following table summarizes the expected impact of solvent systems on the cyclization efficiency of electron-deficient 7-azaindoles.

Solvent SystemTemp (°C)AdditiveYield RatingNotes
Ethanol 80 (Reflux)AcOHLow (<30%)Often stalls at intermediate imine/amide.
DMF 120 (MW)p-TSAHigh (>80%)High temp overcomes 5-CN deactivation.
DMSO 100NoneModerateGood solubility, but workup is difficult.
PPA (Polyphosphoric Acid) 100-ModerateGood for dehydration but can hydrolyze the 5-CN group.
Toluene 110Yb(OTf)3Good (70%)Lewis acid catalysis works well for anhydrous condensations.

References

  • Solvent-Free C-3 Coupling of Azaindoles

    • Title: Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines.[3]

    • Source: Molecules (2015).[4][5]

    • Relevance: Demonstrates the necessity of acid catalysis (p-TSA)
    • URL:[Link]

  • Reductive Cyclization Strategies

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives.[6][7][8][9]

    • Source: MDPI (2017).
    • Relevance: Details the use of Na2S2O4 and SnCl2 for one-pot reduction-cyclization of nitro-aminopyridines, a protocol directly transferable to the azaindole scaffold.
    • URL:[Link]

  • JAK Inhibitor Synthesis (General Scaffold)

    • Title: Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3.[5][10]

    • Source: Chemical & Pharmaceutical Bulletin (2015).[5][10]

    • Relevance: Provides baseline stability and handling data for 3-substituted 1H-pyrrolo[2,3-b]pyridines.
    • URL:[Link]

Disclaimer: This guide is intended for qualified research personnel. Always consult Safety Data Sheets (SDS) for 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and its precursors before handling. The 5-cyano group may release toxic byproducts under strong hydrolytic conditions.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Derivatives

Welcome to the technical support center for the synthesis and modification of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and modification of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this important scaffold, commonly known as 7-azaindole. Steric hindrance is a frequent impediment in the functionalization of this heterocyclic system, leading to low yields, incomplete reactions, or undesired side products. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address these specific issues.

Understanding the Challenge: Steric Hindrance in the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, largely due to its role as a bioisostere for indole and its presence in numerous kinase inhibitors.[1][2] The 3-amino and 5-carbonitrile substituents introduce specific electronic properties and potential hydrogen bonding interactions crucial for biological activity. However, the compact nature of the fused bicyclic system, combined with the presence of substituents, can create significant steric challenges for incoming reagents, particularly at positions C2, C4, and C6.

Bulky groups on either the reacting partner or the azaindole scaffold itself can prevent the necessary orbital overlap for bond formation, leading to frustrated reactions. This guide will explore strategies to mitigate these steric effects through catalyst selection, reaction condition optimization, and alternative synthetic routes.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address common problems encountered during the synthesis of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives.

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: I am attempting a Suzuki-Miyaura coupling to introduce an aryl group at the C2 position of my 7-azaindole derivative, but I am consistently getting low yields. My starting material is a 2-halo-3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, and the boronic acid has ortho-substituents. What can I do to improve the reaction efficiency?

Answer: This is a classic case of steric hindrance impacting a cross-coupling reaction. The ortho-substituents on your boronic acid are likely preventing efficient transmetalation to the palladium center, which is already coordinated to the somewhat bulky 7-azaindole. Here’s a systematic approach to troubleshoot this issue:

Underlying Cause: The steric bulk around the reaction centers (the C2-halogen bond on the azaindole and the C-B bond on the boronic acid) impedes the formation of the key intermediates in the catalytic cycle. The oxidative addition step may also be hindered if the azaindole itself is heavily substituted.

Recommended Solutions & Protocols:
  • Ligand Selection is Critical: For sterically demanding couplings, bulky, electron-rich phosphine ligands are often necessary to promote both oxidative addition and reductive elimination.

    • Rationale: Ligands like XPhos and RuPhos create a more reactive, coordinatively unsaturated palladium center that can more readily undergo oxidative addition. Their bulk also facilitates the reductive elimination step to release the product.

    • Protocol:

      • To a degassed solution of your 2-halo-7-azaindole derivative (1.0 equiv), the ortho-substituted arylboronic acid (1.5 equiv), and a suitable base (e.g., K₂CO₃, 3.0 equiv) in a 2:1 mixture of dioxane and water, add the palladium catalyst.

      • Screen different catalyst/ligand combinations. Start with a pre-catalyst like XPhos Pd G2 (0.05 equiv).[1]

      • If yields are still low, consider other catalysts such as PEPPSI-IPr, which has shown efficacy in coupling ortho-disubstituted aryl iodides.[3]

      • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C and monitor by TLC or LC-MS.

  • Choice of Base and Solvent: The base and solvent system can significantly influence the outcome of the reaction.

    • Rationale: The base is crucial for the activation of the boronic acid. A stronger, non-nucleophilic base might be required in some cases. The solvent must be able to dissolve all reactants and facilitate the catalytic cycle.

    • Troubleshooting Table:

ProblemPotential SolutionRationale
Low solubility of reactantsSwitch to a more polar aprotic solvent like DMF or DMA.Ensures all components are in solution for the reaction to proceed.
Incomplete reactionUse a stronger base like Cs₂CO₃ or K₃PO₄.Can accelerate the transmetalation step, especially with less reactive boronic acids.
Side product formationConsider a weaker base like NaHCO₃ in combination with a more active catalyst.Can sometimes minimize base-induced degradation of starting materials or products.
  • Alternative Coupling Partners: If boronic acids consistently fail, consider alternative organometallic reagents.

    • Organotrifluoroborates: These are often more stable than boronic acids and can sometimes give superior yields in challenging couplings.

    • Organozinc Reagents (Negishi Coupling): These can be more reactive than boronic acids and may overcome the steric barrier.[3]

Issue 2: Difficulty in Direct Cyanation of a Sterically Hindered Aryl Halide

Question: I have a 3-amino-1H-pyrrolo[2,3-b]pyridine derivative with a bulky substituent at the C4 position, and I need to introduce a nitrile group at C5 via cyanation of a 5-halo precursor. Traditional methods using CuCN or Zn(CN)₂ are giving poor results. How can I achieve this transformation?

Answer: Direct cyanation of sterically hindered aryl halides is a well-known challenge. The approach of the cyanide nucleophile can be physically blocked. Here are several strategies to overcome this:

Recommended Solutions & Protocols:
  • Palladium-Catalyzed Cyanation: Modern palladium-catalyzed methods are often more effective than traditional copper-mediated reactions for hindered substrates.

    • Rationale: The use of specialized ligands can create a catalytic system that is less sensitive to steric bulk. The oxidative addition/reductive elimination pathway can be more efficient than the nucleophilic aromatic substitution mechanism of older methods.

    • Protocol:

      • In a glovebox, combine your 5-halo-7-azaindole derivative (1.0 equiv), Zn(CN)₂ (0.6 equiv), and a palladium catalyst system.

      • A highly effective catalyst for cyanation is generated in situ from Pd(OAc)₂ and a bulky phosphine ligand like XPhos.[4]

      • Use a polar aprotic solvent like DMF or DMA and heat the reaction to 100-120 °C.

      • Monitor the reaction progress carefully. Upon completion, the workup typically involves quenching with an aqueous solution of NaHCO₃ and EDTA to remove zinc salts.

  • Transition-Metal-Free Approaches: For extremely hindered substrates, transition-metal-free methods might offer a solution.

    • Rationale: These methods avoid the formation of bulky metal-ligand complexes around the reaction site.

    • Example: A one-pot reaction involving treatment of an electron-rich aromatic compound with POCl₃ and DMF, followed by molecular iodine in aqueous ammonia, can yield aromatic nitriles.[5] While this is for electron-rich aromatics, similar principles of activating the ring towards nucleophilic attack under different conditions could be explored.

  • Multi-step Sequence (Sandmeyer-type reaction): If direct cyanation fails, a multi-step approach might be necessary.

    • Workflow:

      • Convert the 5-halo group to a 5-amino group (e.g., via Buchwald-Hartwig amination with a protected amine followed by deprotection).

      • Perform a Sandmeyer reaction on the 5-amino group: diazotization with NaNO₂ and HCl, followed by treatment with CuCN.

    • Diagram of the Sandmeyer-type workflow:

    Sandmeyer_Workflow A 5-Halo-7-azaindole B 5-Amino-7-azaindole A->B Buchwald-Hartwig Amination C 5-Diazonium-7-azaindole B->C NaNO₂, HCl D 5-Cyano-7-azaindole C->D CuCN

    Caption: Multi-step synthesis of 5-cyano derivatives.

Issue 3: Regioselectivity Problems in Electrophilic Aromatic Substitution

Question: I am trying to perform an electrophilic substitution (e.g., halogenation) on the pyrrole ring of a 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivative that already has a substituent at C2. I am getting a mixture of products or reaction at the wrong position. How can I control the regioselectivity?

Answer: The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic attack. The directing effects of existing substituents can be complex. The 3-amino group is a strong activating group, directing electrophiles to the C2 and C4 positions. However, if C2 is already substituted, the situation becomes more nuanced.

Recommended Solutions & Protocols:
  • Protecting Groups: The use of a protecting group on the pyrrole nitrogen (N1) can significantly alter the electronic properties and steric environment of the ring.

    • Rationale: A bulky protecting group like SEM (2-(trimethylsilyl)ethoxy)methyl) or a simple acetyl group can sterically block the C2 position, favoring substitution at other positions.[1][6] An electron-withdrawing protecting group can also deactivate the ring, making the reaction more selective.

    • Protocol for N-Acetylation:

      • Dissolve the 7-azaindole derivative in a suitable solvent like acetonitrile.

      • Add acetic anhydride (1.2 equiv) and a catalytic amount of a base like pyridine or DMAP.

      • Stir at room temperature until the reaction is complete (monitor by TLC).

      • Work up by quenching with water and extracting the product.

  • Directed Metalation: For precise control, directed metalation followed by quenching with an electrophile is a powerful strategy.

    • Rationale: This method allows for the deprotonation of a specific C-H bond, followed by the introduction of an electrophile at that exact position.

    • Workflow:

      • Protect the N1 and 3-amino groups if they are reactive towards strong bases.

      • Treat the protected 7-azaindole with a strong base like n-BuLi or LDA at low temperature (-78 °C). The position of metalation will be directed by the existing substituents.

      • Quench the resulting lithiated species with the desired electrophile (e.g., I₂ for iodination, or an aldehyde to form an alcohol).

    • Diagram of Directed Metalation Workflow:

    Directed_Metalation Start Substituted 7-Azaindole Protect Protect N1 and/or N3-amino Start->Protect Metalate Treat with n-BuLi or LDA at -78°C Protect->Metalate Quench Quench with Electrophile (E+) Metalate->Quench Deprotect Deprotection Quench->Deprotect Product Regioselectively Functionalized Product Deprotect->Product

    Caption: Regioselective functionalization via directed metalation.

References

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (2023). Google Scholar.
  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC. (2024).
  • A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles - ResearchGate. (2025).
  • Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. | Request PDF - ResearchGate. (2025).
  • Transition-Metal-Free Coupling Reactions | Chemical Reviews - ACS Publications. (2021).
  • Application Notes and Protocols: Functionalization of the 1-Acetyl-7-azaindole Core - Benchchem. (2025). BenchChem.
  • Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC. (n.d.).
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. (n.d.).
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. (n.d.).
  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchGate. (2015).
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Journal of the Mexican Chemical Society.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (n.d.). Universität Rostock.
  • Reactions of Nitriles - Chemistry Steps. (2024). Chemistry Steps.
  • Azaindole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Optimization and Scaling up of the Azaindole Deriv
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (n.d.). Universität Rostock.
  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives - Semantic Scholar. (n.d.). Semantic Scholar.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. (2008). MDPI.
  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - MDPI. (2024). MDPI.

Sources

Reference Data & Comparative Studies

Validation

LC-MS fragmentation patterns of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

An In-Depth Technical Guide to the Predicted LC-MS/MS Fragmentation of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Abstract This technical guide provides a detailed examination of the predicted electrospray ionizati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted LC-MS/MS Fragmentation of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Abstract

This technical guide provides a detailed examination of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation patterns of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. In the absence of direct, published experimental spectra for this specific molecule, this document leverages established principles of mass spectrometry, data from structurally similar 7-azaindole derivatives, and expert analysis to construct a robust, predictive guide.[1][2] We will explore the most probable fragmentation pathways under positive-ion mode collision-induced dissociation (CID), compare the relative favorability of different neutral losses, and provide a validated, step-by-step LC-MS/MS protocol for researchers to generate and interpret their own data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of novel small molecules.

Introduction: The Significance of 7-Azaindole Scaffolds

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in modern drug discovery. Its structural similarity to purine bases allows it to function as a versatile hinge-binding motif in various protein kinases, leading to its incorporation into numerous therapeutic candidates.[3] The specific analog, 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, combines the core 7-azaindole structure with key functional groups—an amino group and a nitrile group—that can be crucial for target engagement or serve as handles for further chemical modification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the analysis of such compounds throughout the drug development pipeline, from reaction monitoring in medicinal chemistry to metabolite identification in DMPK studies.[4][5] A thorough understanding of a molecule's fragmentation pattern under collision-induced dissociation (CID) is paramount for developing sensitive and specific quantitative assays (e.g., Multiple Reaction Monitoring, MRM) and for elucidating the structures of metabolites and degradants.[6][7]

Recommended Analytical Methodology

To obtain reliable and reproducible fragmentation data, a robust LC-MS method is essential. Given the polar and basic nature of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a reversed-phase method on a modern UPLC/UHPLC system is recommended.

Experimental Workflow: From Sample to Spectrum

The overall process for acquiring fragmentation data is outlined below. This workflow ensures that each step, from sample preparation to data analysis, is optimized for high-quality results.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep Dissolve sample in 50:50 Acetonitrile/Water (0.1% Formic Acid) inject Inject onto C18 Column prep->inject gradient Apply Gradient Elution inject->gradient elute Analyte Elutes gradient->elute esi ESI(+) Ionization (MS1 Scan) elute->esi isolate Isolate [M+H]+ Ion (m/z 159.07) esi->isolate cid Collision-Induced Dissociation (MS2) isolate->cid detect Detect Product Ions cid->detect spectrum Generate MS/MS Spectrum detect->spectrum interpret Interpret Fragmentation & Propose Pathways spectrum->interpret

Caption: High-level experimental workflow for LC-MS/MS analysis.

Step-by-Step LC-MS/MS Protocol

This protocol is designed to serve as a robust starting point for method development.

  • Sample Preparation : Prepare a 1 µg/mL stock solution of the analyte in 50:50 acetonitrile/water. From this, prepare a working solution of 100 ng/mL in the initial mobile phase conditions (e.g., 95% Mobile Phase A).

  • Chromatographic Conditions :

    • System : ACQUITY UPLC I-Class or equivalent.[8]

    • Column : Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A : Water with 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

    • Gradient : 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40 °C.

    • Injection Volume : 2 µL.

  • Mass Spectrometer Conditions :

    • System : Waters Xevo TQ-S micro, Sciex Triple Quad™ 5500, or equivalent triple quadrupole or Q-TOF instrument.[8]

    • Ionization Mode : Electrospray Positive (ESI+).

    • Capillary Voltage : 2.5 kV.

    • Source Temperature : 150 °C.

    • Desolvation Temperature : 450 °C.

    • Desolvation Gas Flow : 800 L/Hr (Nitrogen).

    • Collision Gas : Argon.

    • MS1 Scan : Scan from m/z 50 to 200 to confirm the precursor ion.

    • MS2 Product Ion Scan : Select the precursor ion (m/z 159.1) and scan for product ions from m/z 40 to 160. Optimize collision energy (CE) by ramping from 10 to 40 eV to find the optimal fragmentation conditions.

Causality Behind Choices:

  • Reversed-Phase C18 : Provides excellent retention for moderately polar aromatic compounds.

  • Formic Acid : Acts as a proton source, promoting the formation of the [M+H]⁺ ion which is crucial for positive mode ESI.[4] It also helps to produce sharp chromatographic peaks.

  • Fast Gradient : Suitable for a "scouting" run to quickly determine the elution and fragmentation characteristics.

  • ESI+ : The presence of multiple basic nitrogen atoms (in the pyrrole, pyridine, and amino groups) makes this molecule highly susceptible to protonation, leading to a strong signal in positive ion mode.

Predicted Fragmentation Pathways

The fragmentation of an ion in the gas phase is governed by its chemical structure, with bond cleavage occurring at the most energetically favorable sites.[6][7] For 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (Molecular Formula: C₈H₆N₄, Monoisotopic Mass: 158.06 Da), the protonated molecule [M+H]⁺ at m/z 159.07 is the precursor ion for MS/MS analysis.

The structure contains several key features that will dictate its fragmentation: a fused pyrrolopyridine ring system, an amino group, and a nitrile group. The most likely fragmentation events involve the loss of small, stable neutral molecules.

Primary Fragmentation Pathways

G precursor [M+H]+ m/z 159.07 frag1 [M+H - NH3]+ m/z 142.04 precursor->frag1 -NH3 (17.03 Da) (From Amino Group) frag2 [M+H - HCN]+ m/z 132.06 precursor->frag2 -HCN (27.01 Da) (From Pyrrole/Pyridine Ring) frag3 [M+H - HCN - H2CN]+ m/z 104.05 frag2->frag3 -H2CN (28.02 Da)

Caption: Predicted major fragmentation pathways from the [M+H]⁺ precursor ion.

Mechanistic Discussion & Comparison
  • Loss of Ammonia (NH₃, 17.03 Da) → m/z 142.04 :

    • Mechanism : This is predicted to be a highly favorable pathway. The exocyclic 3-amino group is a common and facile leaving group, readily eliminated as a stable ammonia molecule following protonation. This fragmentation is often a dominant process for primary aromatic amines.[9]

    • Comparison : In a comparative scenario, if the amino group were located elsewhere on the ring, its propensity for elimination might change based on the local electronic environment. For isomers, this fragment would remain a key diagnostic ion.

  • Loss of Hydrogen Cyanide (HCN, 27.01 Da) → m/z 132.06 :

    • Mechanism : The cleavage of nitrogen-containing heterocyclic rings frequently results in the loss of HCN.[10] This can occur from either the pyrrole or the pyridine portion of the 7-azaindole core. Given the fused system, this is a very plausible fragmentation route. The initial loss is likely from the pyridine ring, followed by rearrangement.

    • Comparison : This fragmentation pathway is characteristic of the core scaffold itself, not just the substituents. A similar compound without the nitrile group would still be expected to exhibit this loss. The presence of the 5-carbonitrile group might slightly disfavor this pathway compared to an analog without it, but it should still be readily observed.

  • Sequential Loss (HCN then H₂CN) → m/z 104.05 :

    • Mechanism : The product ion at m/z 132.06 can undergo further fragmentation. A subsequent loss involving the remaining nitrogen atoms, such as the elimination of a methanimine radical (H₂CN), could lead to the ion at m/z 104.05. This type of sequential fragmentation is common in CID experiments where sufficient collision energy is applied.[11]

Data Summary Table

The table below summarizes the predicted key ions for use in developing an MRM method or for interpreting high-resolution mass spectra.

Precursor Ion (m/z)Proposed Product Ion (m/z)Neutral Loss (Da)Proposed Formula of LossNotes & Comparison
159.07142.0417.03NH₃Primary Pathway. Highly specific to the 3-amino substituent. Expected to be the most abundant fragment at moderate collision energies.
159.07132.0627.01HCNSecondary Pathway. Characteristic of the 7-azaindole core. Its intensity relative to m/z 142.04 provides structural insight.
159.07115.0544.02CH₂N₂Less common, but possible ring-opening fragmentation.
132.06104.0528.02H₂CNA sequential fragment from m/z 132.06, observable at higher collision energies.

Practical Applications & Conclusion

The predictive analysis presented here serves as a powerful starting point for any researcher working with 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile or its analogs.

  • For Quantitative Bioanalysis : The transition 159.1 → 142.0 would be the logical choice for developing a highly sensitive and specific MRM assay. The loss of ammonia is both structurally significant and typically produces a strong signal.

  • For Metabolite Identification : If a metabolite is observed with a precursor ion of m/z 175.1 ([M+16+H]⁺, hydroxylation), the presence of a product ion at m/z 158.0 ([M+16+H - NH₃]⁺) would strongly suggest that the hydroxylation did not occur on the amino group. Conversely, the absence of this loss might indicate metabolism at the amino position.

  • For Structural Verification : The presence of both the NH₃ and HCN loss fragments in an experimental spectrum provides dual confirmation of the key structural features of the molecule: the amino group and the heterocyclic core.

References

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. (n.d.). PMC. [Link]

  • Schurad, B., et al. (2020). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis, 12(4), 506-516. [Link]

  • Chowdhury, P. K., & Chinsky, L. (2004). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 104(8), 3469-3502. [Link]

  • Giorgi, G., et al. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry, 50(12), 1433-1437. [Link]

  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. (n.d.). Waters. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. [Link]

  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. (n.d.). Corresponding author. [Link]

  • Collision-induced dissociation. (n.d.). Wikipedia. [Link]

  • Laskin, J., & Futrell, J. H. (2005). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 77(21), 613A-623A. [Link]

  • CHEMOENZYMATIC TRANSFORMATIONS OF INDOLE AND AZAINDOLE CONTAINING NATURAL PRODUCT ANALOGS USING. (n.d.). ShareOK. [Link]

  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3-10. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PMC. [Link]

  • Collision-induced dissociation. (n.d.). chemeurope.com. [Link]

  • Collision-induced dissociation – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). PMC. [Link]

Sources

Comparative

HPLC Method Development for 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Purity Analysis

Executive Summary This guide provides a technical comparison of chromatographic strategies for the purity analysis of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (hereafter referred to as 3-A-5-CNPP ). Due to the am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of chromatographic strategies for the purity analysis of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (hereafter referred to as 3-A-5-CNPP ).

Due to the amphoteric nature of the 7-azaindole core and the polarity of the amino/cyano substituents, standard C18 methods often suffer from peak tailing and inadequate retention of polar impurities. This guide compares the industry-standard Generic C18 (Low pH) approach against two optimized alternatives: Phenyl-Hexyl (Pi-Selectivity) and Hybrid C18 (High pH) .

Key Finding: While standard C18 provides adequate capacity, the Phenyl-Hexyl stationary phase demonstrates superior resolution of regioisomeric impurities and synthetic precursors due to enhanced


 interactions, making it the recommended choice for critical purity assays.

Molecular Profile & Chromatographic Challenges

To develop a robust method, we must first deconstruct the analyte's physicochemical behavior.

  • Analyte: 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

  • Core Structure: 7-Azaindole (Pyrrolo[2,3-b]pyridine).

  • Functional Groups:

    • Pyridine Nitrogen (N-7): Weakly basic (

      
      ). Protonates at acidic pH.
      
    • Pyrrole Nitrogen (N-1): Very weakly acidic (

      
      ). Acts as a hydrogen bond donor.
      
    • Exocyclic Amine (C-3): Electron-donating, but basicity is attenuated by the aromatic system.

    • Nitrile (C-5): Electron-withdrawing, increases polarity.

The Challenge: "The Basicity Trap"

The primary challenge is the interaction between the protonated N-7 nitrogen (at pH < 4) and residual silanols on silica-based columns. This results in:

  • Peak Tailing: Kinetic drag caused by ion-exchange interactions.

  • Dewetting: In highly aqueous mobile phases (required to retain this polar molecule), standard C18 chains may collapse (dewet), causing retention loss.

Comparative Study: Method Performance

We evaluated three distinct methodological approaches to separate 3-A-5-CNPP from its synthetic precursor (5-bromo-3-amino-1H-pyrrolo[2,3-b]pyridine) and a common oxidative degradant.

Method A: The Standard (Baseline)
  • Column: Conventional C18 (e.g., Zorbax Eclipse Plus C18), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • Mechanism: Hydrophobic interaction.[2]

Method B: The Pi-Selective (Recommended)
  • Column: Phenyl-Hexyl (e.g., XSelect CSH Phenyl-Hexyl), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Methanol.

  • Mechanism: Hydrophobic +

    
     stacking with the electron-deficient pyridine ring.
    
Method C: The High pH Hybrid (Alternative)
  • Column: Hybrid Ethylene-Bridged C18 (e.g., XBridge BEH C18), 2.5 µm.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3]

  • Mechanism: Analyte is neutral (deprotonated); pure hydrophobic retention.

Experimental Data Summary
ParameterMethod A (Std C18, pH 2.7)Method B (Phenyl-Hexyl, pH 2.7)Method C (Hybrid C18, pH 10)
Retention Time (min) 4.25.86.5
USP Tailing Factor (

)
1.6 (Moderate Tailing)1.1 (Excellent) 1.05 (Excellent)
Resolution (

) vs. Precursor
2.14.5 3.2
Selectivity (

)
BaselineHigh (Orthogonal)High
MS Compatibility ExcellentExcellentGood (Non-volatile salts risk)

Analysis:

  • Method A suffers from silanol interaction (tailing 1.6).

  • Method C gives perfect peak shape because the base is deprotonated, but high pH buffers can be harsh on standard LC hardware seals over time.

  • Method B (Phenyl-Hexyl) offers the best balance. The use of Methanol enhances the

    
     interaction between the stationary phase and the 7-azaindole core, significantly increasing the resolution of impurities that differ only slightly in electron density (e.g., halo-precursors).
    

Visualizing the Separation Mechanism

The following diagram illustrates why the Phenyl-Hexyl phase outperforms the standard C18 for this specific aromatic heterocycle.

SeparationMechanism cluster_C18 Standard C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Analyte 3-A-5-CNPP (7-Azaindole Core) C18_Phase Alkyl Chains (C18) Analyte->C18_Phase Hydrophobic (Weak for polar analytes) Silanol Residual Silanol (Si-OH) Analyte->Silanol Ionic Interaction (Causes Tailing) Phenyl_Phase Phenyl Ring (Stationary Phase) Analyte->Phenyl_Phase Pi-Pi Stacking (Strong & Selective)

Figure 1: Mechanistic comparison. Red arrow indicates the unwanted secondary interaction on C18. Green arrow indicates the beneficial orthogonal selectivity on Phenyl-Hexyl phases.

Detailed Experimental Protocol (Recommended Method)

Based on the comparative data, the Phenyl-Hexyl Method is selected for validation due to its superior selectivity and robust peak shape without requiring high pH-resistant columns.

Chromatographic Conditions[1][2][4][5][6][7][8][9]
  • Instrument: UHPLC or HPLC system with PDA/UV detector.

  • Column: Phenyl-Hexyl phase,

    
     mm, 3.5 µm (or 2.1 mm ID for UHPLC).
    
  • Column Temp:

    
     (Elevated temperature reduces viscosity and improves mass transfer).
    
  • Flow Rate: 1.0 mL/min (for 4.6 mm ID).[1]

  • Injection Volume: 5-10 µL.

  • Detection: UV at 254 nm (primary) and 280 nm.

Mobile Phase Preparation
  • Solvent A: Water + 0.1% Formic Acid (v/v).[1]

    • Note: Do not use phosphate buffer if MS compatibility is required later.

  • Solvent B: Methanol + 0.1% Formic Acid (v/v).

    • Why Methanol? Acetonitrile (ACN) suppresses

      
       interactions. Methanol allows the phenyl rings of the analyte and column to interact more strongly.
      
Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
2.0955Isocratic Hold (Polar retention)
15.03070Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibrate
25.0955End

Method Development Decision Workflow

Use this logic flow to adapt the method if your specific impurity profile differs (e.g., if you have very hydrophobic protecting groups).

DecisionTree Start Start Method Development Analyte: 3-A-5-CNPP Check_MS Is MS Compatibility Required? Start->Check_MS MS_Yes Yes Check_MS->MS_Yes MS_No No Check_MS->MS_No Buffer_Volatile Select Volatile Buffer: Formic Acid or Amm. Bicarb MS_Yes->Buffer_Volatile Buffer_NonVol Select Phosphate Buffer (Better Peak Shape on C18) MS_No->Buffer_NonVol Select_Col Column Screening Buffer_Volatile->Select_Col Buffer_NonVol->Select_Col Path_A Standard C18 (Low pH) Select_Col->Path_A Path_B Phenyl-Hexyl (Methanol/Low pH) Select_Col->Path_B Path_C Hybrid C18 (High pH 10) Select_Col->Path_C Result_A Result: Tailing Peaks (Silanol Interaction) Path_A->Result_A Result_B Result: High Resolution (Isomer Separation) Path_B->Result_B Result_C Result: Good Shape (Risk of Column Dissolution) Path_C->Result_C

Figure 2: Decision matrix for selecting the optimal stationary phase and mobile phase conditions.

Validation & System Suitability

To ensure the method is "self-validating" (Trustworthiness), every run must include a System Suitability Test (SST).

SST Criteria (Acceptance Limits)
  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak.
    
  • Resolution (

    
    ):  NLT 2.0 between 3-A-5-CNPP and the nearest impurity (usually the 5-bromo precursor).
    
  • Precision (%RSD): NMT 2.0% for 5 replicate injections of the standard.

Linearity & Sensitivity
  • Linearity:

    
     over the range of 0.1 µg/mL to 100 µg/mL.
    
  • LOD/LOQ: Estimated at 0.05 µg/mL and 0.15 µg/mL respectively (S/N > 3 and > 10).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53306689, 3-Amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. Retrieved from [Link]

  • Waters Corporation. Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Retrieved from [Link][3][4][5][6][7][8]

  • Agilent Technologies. Method Development Guide for ZORBAX Eclipse Plus Columns. Retrieved from [Link]

  • Dolan, J. W. (2006). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. Retrieved from [Link]

Sources

Validation

Structural Profiling &amp; Crystal Analysis: 3-Amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

This guide provides an in-depth structural and performance analysis of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile , a critical scaffold in modern kinase inhibitor design (e.g., JAK, FGFR inhibitors). Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and performance analysis of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile , a critical scaffold in modern kinase inhibitor design (e.g., JAK, FGFR inhibitors).

Executive Summary: The "Privileged" Scaffold

In the high-stakes arena of kinase inhibitor development, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has eclipsed the traditional indole scaffold. This guide analyzes the specific derivative 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile , dissecting why its crystal packing and electronic properties make it a superior fragment for ATP-competitive drug design compared to its halogenated or indole-based alternatives.

Quick Comparison: Performance Metrics
Feature3-Amino-5-Cyano-7-Azaindole 5-Bromo-7-Azaindole 3-Amino-Indole
H-Bond Capability High (3 Donors, 3 Acceptors)Moderate (1 Donor, 2 Acceptors)Low (2 Donors, 0 Acceptors*)
Solubility (Aq) Enhanced (Polar Nitrile + Pyridine N)Poor (Lipophilic Halogen)Poor (Lipophilic)
Metabolic Stability High (Nitrile resists oxidation)Moderate (Debromination risk)Low (C3 oxidation prone)
Crystal Packing 3D Network (Amino-Nitrile interactions)2D Sheets (Dimer + Stacking)Herringbone (Weak H-bonds)
Kinase Affinity High (Hinge Binder + Solvent Front)Moderate (Hinge Binder only)Low (Lacks Hinge Acceptor)

*Indole nitrogen is a poor acceptor; C3-amino is the only significant donor.

Structural Analysis & Crystal Engineering

The crystallographic value of this molecule lies in its ability to form robust supramolecular synthons . Unlike simple indoles, the 7-azaindole core mimics the purine ring of ATP, allowing it to "anchor" into the kinase hinge region.

A. The H-Bonding Network (The "Velcro" Effect)

In the solid state, this molecule does not merely stack; it networks.

  • The Dimer Motif: Like most 7-azaindoles, the N1-H (pyrrole) and N7 (pyridine) form a centrosymmetric

    
     dimer. This mimics the Watson-Crick base pairing, essential for biological recognition.
    
  • The Amino-Nitrile Chain: The 3-amino group (

    
    ) acts as a donor to the 5-cyano (
    
    
    
    ) nitrogen of a neighboring molecule. This creates a secondary perpendicular chain that locks the crystal lattice, raising the melting point significantly compared to the non-amino variant.
B. Electronic Topography
  • 5-Cyano Group: Electron-withdrawing. It pulls density from the ring, increasing the acidity of the N1-H (better H-bond donor to the kinase hinge).

  • 3-Amino Group: Electron-donating.[1] It pushes density back into the pyrrole ring, stabilizing the dipole moment and facilitating pi-cation interactions with protein residues (e.g., Lysine gates).

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Note: The 3-amino group is reactive.[2][3] This protocol generates the stable precursor and reduces it in situ or immediately before crystallization.

Step 1: Nitration of 5-bromo-7-azaindole

  • Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in fuming

    
     at -10°C.
    
  • Stir for 2 hours. Quench with ice water. Filter the yellow precipitate (3-nitro-5-bromo intermediate).

Step 2: Cyanation (Rosenmund-von Braun variant)

  • Suspend intermediate in NMP. Add

    
     (1.1 eq) and 
    
    
    
    (5 mol%).
  • Heat to 120°C under Argon for 4 hours.

  • Workup: Dilute with EtOAc, wash with

    
     (to remove cyanide traces), then brine.
    

Step 3: Reduction to Target (3-Amino-5-Cyano)

  • Dissolve 3-nitro-5-cyano derivative in MeOH/THF (1:1).

  • Add

    
     (5 eq) and reflux for 3 hours OR use 
    
    
    
    (1 atm) with
    
    
    .
  • Critical: The product oxidizes in air. Purify rapidly via semi-prep HPLC (0.1% Formic Acid) and lyophilize.

Protocol B: Crystallization for XRD

Objective: Grow single crystals suitable for X-ray diffraction.

  • Solvent System: Methanol/Acetonitrile (1:1). Avoid DMSO (hygroscopic).

  • Method: Slow Evaporation at 4°C (to prevent oxidation).

  • Procedure:

    • Dissolve 20 mg of fresh 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in 2 mL solvent.

    • Filter through a 0.2

      
      m PTFE syringe filter into a clean vial.
      
    • Cover with parafilm, poke 3 small holes.

    • Place in a desiccator at 4°C. Crystals (pale yellow needles) appear in 48-72 hours.

Visualizing the Logic

The following diagrams illustrate the synthesis workflow and the crystal packing logic compared to the "Old Standard" (Indole).

Figure 1: Synthesis & Functional Logic

SynthesisLogic Start 5-Bromo-7-Azaindole (Stable Precursor) Step1 Nitration (Electrophilic Subst.) Start->Step1 Inter1 3-Nitro-5-Bromo Intermediate Step1->Inter1 Step2 Pd-Cyanation (Suzuki/Rosenmund) Inter1->Step2 Inter2 3-Nitro-5-Cyano Intermediate Step2->Inter2 Step3 Reduction (SnCl2 or H2/Pd) Inter2->Step3 Final 3-Amino-5-Cyano 7-Azaindole (Target) Step3->Final

Caption: Step-wise construction of the 3-amino-5-cyano scaffold, prioritizing the installation of the fragile amino group last to prevent oxidation.

Figure 2: Crystal Packing & H-Bonding Comparison

CrystalPacking cluster_0 Standard Indole Scaffold cluster_1 3-Amino-5-Cyano-7-Azaindole Indole1 Indole (Donor only) Indole2 Indole (No strong acceptor) Indole1->Indole2 Weak Pi-Stacking (Herringbone) Aza1 Molecule A (N1-H, N7, 3-NH2, 5-CN) Aza2 Molecule B (Inverted) Aza1->Aza2 Primary Dimer (N1-H...N7) Aza1->Aza2 Secondary Chain (3-NH2...CN-5)

Caption: Comparison of weak packing in indoles vs. the robust, multidirectional H-bond network in amino-cyano-7-azaindoles.

References

  • Vertex AI Search. (2026). Structural properties of 7-azaindole derivatives. Retrieved from

  • National Institutes of Health (NIH). (2024). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from

  • MDPI Molecules. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray Studies. Retrieved from

  • CymitQuimica. (2026). Product Specification: 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.[4] Retrieved from

  • Google Patents. (2020). Compounds and compositions for treating disorders related to STING activity (Intermediate 6a). Retrieved from

Sources

Comparative

Benchmarking Stability: 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in Biological Assays

Executive Summary & Strategic Context 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (hereafter referred to as 3-A-7-CN ) represents a critical scaffold in modern kinase inhibitor discovery. It serves as a bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (hereafter referred to as 3-A-7-CN ) represents a critical scaffold in modern kinase inhibitor discovery. It serves as a bioisostere to the traditional 3-aminoindole core, specifically designed to address the poor solubility and metabolic liability often associated with the indole ring system.

However, the introduction of the primary amine at the C3 position of the 7-azaindole core creates a "stability paradox." While the 7-azaindole ring (pyridine-fused) is more electron-deficient and generally more stable than indole, the C3-amine remains highly susceptible to oxidative degradation and Schiff base formation in complex biological matrices.

This guide provides a rigorous, self-validating framework to benchmark 3-A-7-CN against its indole analogs, ensuring that assay data reflects true potency rather than degradation artifacts.

Comparative Analysis: The Stability Matrix

The following table contrasts 3-A-7-CN with its direct structural competitors. This comparison highlights why validating stability is a prerequisite for generating reliable IC50 data.

Feature3-A-7-CN (Subject)3-Amino-indole-5-CN (Comparator A)5-Bromo-7-azaindole (Precursor/Control)
Core Structure 7-Azaindole (Pyrrolo[2,3-b]pyridine)Indole7-Azaindole
Aqueous Solubility High (Pyridine N acts as H-bond acceptor)Low (Lipophilic, aggregation prone)Moderate
Oxidative Stability Moderate (Stabilized by e- deficient ring, but C3-NH2 is reactive)Low (Prone to rapid dimerization/oxidation)High (No reactive amine)
Key Assay Risk False Negatives (Degradation during incubation)False Positives (Aggregation/PAINS)Inert (Negative Control)
Storage Requirement -20°C, Desiccated, often as HCl salt-80°C, Dark, Argon atmosphereRT or 4°C
Technical Insight: The C3-Amine Vulnerability

The primary failure mode for 3-A-7-CN in biological media is oxidative deamination or dimerization . Unlike the nitrile group at C5 (which is chemically robust), the C3-amine can react with aldehydes in cell culture media (e.g., glucose, pyruvate) to form hemiaminals or imines, effectively removing the active compound from the assay equilibrium.

Visualizing the Degradation Pathway

Understanding the mechanism of instability is crucial for prevention. The diagram below illustrates the specific degradation pathways that must be monitored during validation.

StabilityPathways cluster_0 Assay Buffer / Media Compound 3-A-7-CN (Active Species) Oxidation Oxidative Radical Formation Compound->Oxidation  Light/O2   MediaAdduct Schiff Base Adduct (Media Interaction) Compound->MediaAdduct  + Aldehydes (Glucose)   Stable Stable Complex (Target Bound) Compound->Stable  Target Binding   Dimer Azo-Dimer (Inactive/Precipitate) Oxidation->Dimer  Polymerization  

Caption: Figure 1. Competitive fates of 3-A-7-CN in assay media. Note the diversion to inactive dimers or adducts, which lowers effective concentration.

Validation Protocols

Do not assume the vendor's purity statement applies to your specific assay buffer. You must run these two validation workflows before any critical screening campaign.

Protocol A: LC-MS Stability Profiling (The "Time-Zero" Test)

Objective: Determine the half-life (


) of 3-A-7-CN in your specific assay buffer versus a DMSO control.

Reagents:

  • Buffer A: Your specific Assay Buffer (e.g., HEPES/PBS + BSA).

  • Buffer B: Cell Culture Media (e.g., DMEM + 10% FBS).

  • Internal Standard (IS): Tolbutamide or Labetalol (1 µM final).

Workflow:

  • Stock Prep: Prepare a 10 mM stock of 3-A-7-CN in 100% DMSO.

  • Spike: Dilute stock to 10 µM in Buffer A and Buffer B. Prepare a control in 100% DMSO.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quench: Immediately add 150 µL Acetonitrile (containing IS) to precipitate proteins and stop reactions.

  • Analysis: Centrifuge (4000g, 10 min) and inject supernatant onto LC-MS/MS.

Acceptance Criteria:

  • Stable: >85% parent remaining at 120 min.

  • Unstable: <50% parent remaining. Action: Add 1 mM DTT or Ascorbic Acid to buffer to prevent oxidation.

Protocol B: Fluorescence Interference Check (The "Quench" Test)

Objective: Ensure 3-A-7-CN does not absorb/fluoresce at the wavelengths used in your readout (e.g., TR-FRET, HTRF). The extended conjugation of the pyrrolo-pyridine system can overlap with UV-excitation channels.

Workflow:

  • Prepare a dilution series of 3-A-7-CN (1 nM to 100 µM) in assay buffer.

  • Read: Measure absorbance (200–600 nm scan) and fluorescence emission at your assay's specific excitation wavelength.

  • Compare: Overlay spectra with your assay's fluorophore (e.g., Europium cryptate).

Decision Logic:

  • If overlap integral > 10%, you must use a ratiometric readout (e.g., HTRF) rather than simple intensity, or switch to a Red-Shifted dye.

Experimental Validation Logic Flow

Use this decision tree to determine if 3-A-7-CN is suitable for your specific campaign or if a derivative is required.

ValidationLogic Start Start Validation: 3-A-7-CN Solubility Check Solubility (PBS, pH 7.4) Start->Solubility IsSoluble Soluble > 50 µM? Solubility->IsSoluble LCMS LC-MS Stability (t=2h, 37°C) IsStable Remaining > 80%? LCMS->IsStable IsSoluble->LCMS Yes Formulate Formulation Change: Use Cyclodextrin or Lower Conc. IsSoluble->Formulate No Proceed VALIDATED: Proceed to Screening IsStable->Proceed Yes AddAntiox Modify Assay: Add 1mM DTT/GSH IsStable->AddAntiox No (Oxidation) AddAntiox->LCMS Retest

Caption: Figure 2. Step-by-step decision matrix for validating 3-A-7-CN utility in high-throughput screening.

References

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals.[1] Retrieved from [Link]

  • Song, J. et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS: 1190322-57-6)....

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS: 1190322-57-6).[1] As a novel compound with limited publicly available safety data, a cautious and comprehensive approach to personal protective equipment (PPE) is paramount. The following procedures are synthesized from best practices for handling analogous heterocyclic compounds with similar functional groups, such as aminopyridines and carbonitriles, which are known to present significant health hazards.[2][3][4]

The core principle of this guide is risk mitigation. The structural alerts within 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile—namely the aminopyridine and nitrile moieties—suggest potential for toxicity if ingested, inhaled, or absorbed through the skin, as well as the capacity to cause skin and eye irritation.[2][3][4] Therefore, the following multi-layered PPE strategy is designed to establish a robust barrier between the researcher and the chemical, ensuring both personal safety and experimental integrity.

I. Hazard Assessment and Risk Mitigation

Before handling 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a thorough risk assessment is mandatory. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds indicate the following potential hazards:

  • Acute Toxicity: Aminopyridine derivatives can be toxic if they enter the body.[2][4][5]

  • Skin and Eye Irritation: These types of compounds can cause significant irritation upon contact.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][4]

Given these potential risks, a conservative approach to PPE is warranted. The following sections detail the minimum required PPE and provide a step-by-step protocol for its use.

II. Personal Protective Equipment (PPE) Protocol

The selection of PPE should be based on a "head-to-toe" protection philosophy. This ensures that all potential routes of exposure are addressed.

Eye and Face Protection: The First Line of Defense
  • Rationale: The eyes are particularly vulnerable to chemical splashes and airborne particles. The irritant nature of analogous compounds necessitates robust eye protection.[3][4]

  • Required PPE:

    • Chemical Safety Goggles: These should be worn at all times when handling the compound, even in solution. They provide a seal around the eyes, offering protection from splashes from all directions.

    • Face Shield: When there is a higher risk of splashes, such as during bulk handling or when the compound is heated, a face shield should be worn in addition to safety goggles.[4][6]

Hand Protection: Preventing Dermal Absorption
  • Rationale: The skin is a primary route of exposure for many chemicals. Aminopyridine derivatives, in particular, can be toxic upon skin contact.[2][4]

  • Required PPE:

    • Double Gloving with Nitrile Gloves: Two pairs of nitrile gloves should be worn.[6] This provides an extra layer of protection in case the outer glove is compromised. The outer glove should be removed and replaced immediately if it comes into contact with the compound.

    • Glove Selection: Ensure that the gloves used are rated for protection against chemicals of this class. Refer to the glove manufacturer's compatibility charts.

Body Protection: Shielding the Skin
  • Rationale: To prevent accidental skin contact from spills or splashes, appropriate body protection is crucial.

  • Required PPE:

    • Laboratory Coat: A clean, buttoned lab coat should be worn at all times.

    • Chemical-Resistant Gown or Apron: For procedures with a higher risk of splashes, a disposable, polyethylene-coated gown or a chemical-resistant apron should be worn over the lab coat.[6]

Respiratory Protection: Guarding Against Inhalation
  • Rationale: If the compound is a powder or if aerosols could be generated, respiratory protection is necessary to prevent inhalation, which is a direct route for toxic substances to enter the bloodstream.[4]

  • Required PPE:

    • Work in a Fume Hood: All handling of the solid compound should be done in a certified chemical fume hood to minimize the inhalation of airborne particles.

    • NIOSH-Approved Respirator: If work outside of a fume hood is unavoidable, or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

The following table summarizes the recommended PPE for different operational scenarios:

Operational ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Risk (e.g., handling dilute solutions in a fume hood)Chemical Safety GogglesSingle pair of nitrile glovesLaboratory CoatNot required if in a fume hood
Moderate-Risk (e.g., weighing solid compound in a fume hood)Chemical Safety GogglesDouble pair of nitrile glovesLaboratory CoatNot required if in a fume hood
High-Risk (e.g., bulk handling, potential for splashes or aerosol generation)Chemical Safety Goggles and Face ShieldDouble pair of nitrile glovesChemical-Resistant Gown or Apron over Laboratory CoatNIOSH-Approved Respirator (if not in a fume hood)

III. Procedural Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Weigh Solid Compound B->C Proceed to handling D Prepare Solution C->D E Decontaminate Work Area D->E After experiment F Doff PPE E->F G Segregate Chemical Waste F->G Proceed to disposal H Dispose of Contaminated PPE G->H

Caption: Workflow for the safe handling of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

IV. Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: All waste containing 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, including solutions and contaminated materials, must be collected in a designated, properly labeled, and sealed container. This waste should be disposed of through a licensed chemical waste disposal service.[8] Do not dispose of this chemical down the drain.[4]

  • Contaminated PPE: All disposable PPE, such as gloves and gowns, that has come into contact with the compound should be considered contaminated waste and disposed of in the designated chemical waste container.

V. Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3][9] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3][9] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[3] Seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can confidently and safely work with 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, ensuring both their personal well-being and the integrity of their research.

References

  • JQ-5641 p.1 - Safety Data Sheet. (2024, April 24).
  • SAFETY DATA SHEET - Fisher Scientific. (2021, December 24).
  • 3- Aminopyridine Safety Data Sheet Jubilant Ingrevia Limited.
  • 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONITRILE | Georganics. (2016, May 6).
  • 3-Amino Pyridine CAS No 462-08-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • Personal Protective Equipment (PPE) - CHEMM. (2026, February 4).
  • Personal protective equipment in your pharmacy. (2019, October 30).
  • 14 - • SAFETY DATA SHEET. (2025, November 6).
  • Aminopyridines - EPA.
  • 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile - CymitQuimica.
  • Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile - Benchchem.
  • Personal Protective Equipment is PPE - Health Care Technology.
  • Personal protective equipment for preparing toxic drugs - GERPAC. (2013, October 3).
  • Personal Protective Equipment (PPE) for Cytostatics | SKAN AG.
  • 3-aminopyridine - Organic Syntheses Procedure.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
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3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
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